The table below summarizes the key identified properties of 6-Isopropylindole (CAS 32996-24-0). Please note that some values are predicted and should be verified experimentally.
| Property | Value | Status / Notes |
|---|---|---|
| CAS Number | 32996-24-0 | - |
| Molecular Formula | C₁₁H₁₃N | - |
| Molecular Weight | 159.23 g/mol | - |
| Density | 1.047 ± 0.06 g/cm³ | Predicted [1] |
| Melting Point | 36-40 °C | Literature value [1] [2] |
| Boiling Point | 281.3 ± 9.0 °C | Predicted [1] |
| pKa | 17.28 ± 0.30 | Predicted [1] |
| Form | Low-Melting Solid | Appears as light orange to light red [1] |
| Storage | Room temperature, dry, sealed [3] | Alternatively, under inert gas at 2-8°C [4] |
This compound serves primarily as a building block in synthetic organic chemistry, particularly for constructing more complex, biologically active molecules [3].
While a specific step-by-step protocol for this compound is not provided, recent research into indole-pyrazole hybrids offers insight into a generalizable experimental workflow. The following diagram illustrates the key stages from synthesis to biological evaluation.
Workflow Description:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N [1] [2] |
| Formula Weight | 159.23 g/mol [1] [2] |
| Melting Point | 36-40 °C (lit.) [1] [2] [3] |
| Boiling Point | 281.3 ± 9.0 °C (Predicted) [1] [2] |
| Solubility in Chloroform | Slightly soluble [1] [2] |
| Solubility in Methanol | Slightly soluble [1] [2] |
| Physical Form | Low-Melting Solid [1] [2] |
| Color | Light Orange to Light Red [1] [2] |
While specific quantitative solubility data is not available, other scientific literature provides context on working with similar indole derivatives:
Given the lack of detailed protocols for this compound specifically, you may need to adapt general laboratory practices. The workflow below outlines a potential experimental approach for solubility assessment and purification.
The available data has a clear limitation: the term "slightly soluble" is qualitative. For rigorous experimental planning, determining the exact saturation solubility (e.g., in mg/mL) would be a critical first step.
Indole derivatives interact with diverse biological targets, making them useful in treating various diseases. The table below summarizes key therapeutic areas and specific molecular targets.
| Therapeutic Area | Specific Activities & Molecular Targets | Notable Examples & Clinical Status |
|---|---|---|
| Anticancer [1] [2] | Tubulin polymerization inhibition [2]; Kinase inhibition (e.g., Sunitinib) [2]; HDAC inhibition [2] | Vinblastine, Vincristine (marketed) [2]; Compound 1 (IC₅₀ = 5.0 µM vs. Huh7 cells) [2]; Sunitinib (marketed for RCC & GIST) [2] |
| Anti-infective [1] [3] | Antibacterial; Antifungal (indole-triazole conjugates) [1]; Antitubercular (DprE1 inhibition) [3]; Antiviral (HCV, Coxsackie B4) [4] | 1,4-azaindole (DprE1 inhibitor, in clinical trials for TB) [3]; DG167 (indazole sulfonamide, preclinical for TB) [3] |
| Metabolic & Anti-inflammatory [1] [2] | Antidiabetic (indole-thiazolidine-2,4-dione) [1]; Anti-inflammatory (COX/LOX inhibition) [2] | Indomethacin (marketed NSAID) [2] |
| Neurological & Others [2] | Neurodegenerative disease management [2]; Antihypertensive [2] | Reserpine (marketed antihypertensive) [2]; Serotonin, Melatonin (natural neurotransmitters) [2] |
The following diagram outlines the primary signaling pathways and biological mechanisms through which indole derivatives exert their anticancer effects, showcasing their multi-target potential.
Key anticancer and signaling pathways targeted by indole derivatives, leading to apoptosis and inhibition of cancer cell survival [2] [5].
A blend of classical and modern synthetic techniques is employed to construct the indole scaffold and its derivatives.
| Synthetic Method | Key Features | Example Reactions/Compounds |
|---|---|---|
| Classical Methods [1] | Foundational, well-established routes. | Fischer indole synthesis; Bartoli indole synthesis; Reissert indole synthesis. |
| Modern Advanced Methods [1] | Efficient, sustainable, and allow for rapid diversification. | Transition-metal catalysis; Green chemistry approaches; Microwave- and ultrasound-assisted synthesis. |
| Specific Novel Protocols | Metal-free conditions, high yield, gram-scale production. | MeOTf-triggered annulation of N-(2-cyanoaryl)indoles [6]; Concise synthesis of indole–indolone hybrids [6]. |
Representative Experimental Protocol: MeOTf-Triggered Annulation [6]
This protocol is an example of a modern, metal-free approach to synthesizing complex indole-indolone hybrids.
Understanding SAR is crucial for rational drug design. Key modifications on the indole core are summarized below.
| Position on Indole Core | SAR Insight and Impact on Activity |
|---|---|
| C-3 Position [5] | A propionic acid chain is often critical for activity. Replacing it with other groups (alkyl, ester, aromatic) typically leads to a significant loss of potency. |
| N-1 Position [5] | Acyl substitutions (e.g., benzoyl, thiophene-2-carbonyl) are well-tolerated and can enhance potency. Removal of the acyl group or replacement with a secondary amine abolishes activity. |
| Varied Ring Substitutions [2] | Electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., halogens) groups on the benzene ring can fine-tune potency, metabolic stability, and selectivity. |
Indole scaffolds are integral to several cutting-edge drug discovery technologies, as shown in the workflow below.
Workflow of indole scaffold utilization in modern screening platforms and subsequent lead optimization strategies [7].
Key Trends in DEL and HTS: Analysis shows that while DELs can produce high molecular weight hits (>500 Da), the optimizable hits typically fall in the 350-700 Da range, similar to HTS hits. Successful hit-to-lead optimization focuses on improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), often through truncation and reducing lipophilicity [7].
The indole scaffold remains a preeminent and highly versatile structure in medicinal chemistry. Its broad therapeutic applicability, combined with continuous innovations in synthetic chemistry and integration with modern discovery platforms like DEL, ensures its central role in the future of drug development. Research continues to evolve, exploring new hybrid molecules (e.g., indole-chalcone, indole-selenide) [8] [9] and novel targets, promising a pipeline of new therapeutic agents based on this privileged scaffold.
The indole nucleus, a heterocyclic structure featuring a benzene ring fused to a pyrrole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry [1] [2]. This term signifies its unique ability to interact with diverse biological targets and serve as a versatile foundation for developing therapeutics across multiple disease areas [1]. Its presence in numerous natural products and its favorable physicochemical properties make it particularly valuable for drug discovery, enabling the creation of molecules with significant bioavailability and pharmacological efficacy [2].
This guide provides a technical overview of the indole scaffold's applications in developing agents against viral infections, neurodegenerative diseases, and cancer. It summarizes recent quantitative data, details standard experimental protocols, and illustrates key biological pathways and relationships.
Indole derivatives show significant promise as multi-target antiviral agents. Research on natural indole alkaloids (gardflorine A–C) from Gardneria multiflora has demonstrated their potential against HIV and HCV through computational studies [1].
Table 1: Antiviral Activity of Selected Indole Derivatives
| Compound | Target | Activity/IC₅₀/EC₅₀ | Experimental Type |
|---|---|---|---|
| Gardflorine A-C [1] | HIV & HCV proteins | Multi-target potential | Computational (Docking) |
| Compound I [1] | HIV | IC₅₀ = 1.4 μM | In vitro |
| 5,6-dihydroxyindole carboxamide [1] | HIV-1 Integrase | IC₅₀ = 1.4 μM | In vitro |
| Delavirdine [1] | HIV-1 | IC₅₀ = 0.26 μM | In vitro |
| Derivative IV [1] | HCV | EC₅₀ = 1.16 μM | In vitro |
| Derivative V [1] | HCV | EC₅₀ = 0.6 μM | In vitro |
In neurodegenerative disease (ND) research, the indole scaffold is being explored to develop multi-targeting ligands that address complex disease pathologies like protein aggregation, oxidative stress, and mitochondrial dysfunction [2].
Table 2: Indole-Based Compounds in Neurodegenerative Disease Research
| Compound/Derivative | Molecular Target | Reported Activity |
|---|---|---|
| Donepezil [2] | Acetylcholinesterase (AChE) | Approved AChE inhibitor for Alzheimer's |
| Gardflorine B & C [1] | AChE | Significant inhibitory activity |
| Various recent derivatives (2018-2023) [2] | Aβ, tau, α-synuclein, MAO-B | Potential to modulate various ND targets |
Indole alkaloids represent a key class of natural products for anti-inflammatory drug development [3]. In oncology, novel bicyclic hydroxamic acid derivatives incorporating indole moieties have been designed as selective HDAC inhibitors [4].
Table 3: Indole-Based HDAC Inhibitors with Anticancer Activity
| Compound | Primary Target | IC₅₀ | Selectivity Note |
|---|---|---|---|
| 2a [4] | HDAC10 | 0.41 ± 0.02 nM | High selectivity over HDAC6, no significant impact on Class I HDACs |
| 2c [4] | HDAC10 | 4.5 ± 0.3 nM | Tosylated indole analogue |
| 2f [4] | HDAC6 | 2.5 ± 0.3 nM | Shows preference for HDAC6 over HDAC10 |
| Vorinostat (SAHA) [4] | Pan-HDAC | Approved drug | First FDA-approved HDAC inhibitor (cutaneous T cell lymphoma) |
A standard workflow for evaluating indole derivatives involves integrated computational approaches.
Workflow for Computational Evaluation of Indole Derivatives.
.pdbqt format before docking [1].For indole derivatives targeting specific diseases, the following in vitro assays are standard:
The following diagram illustrates the multi-target potential of indole-based compounds across different disease areas, highlighting key proteins and pathways.
Multi-Target Modulation by Indole-Based Compounds.
The Leimgruber–Batcho indole synthesis is a highly efficient two-step route for constructing indole rings from ortho-nitrotoluenes. It is particularly valuable in medicinal chemistry for its high yields, mild reaction conditions, and the commercial availability of many starting materials [1]. This protocol details the synthesis of a key intermediate, 1-methyl-1H-indole-6-carbohydrazide, and its application in creating novel hydrazine-1-carbothioamide and oxadiazole derivatives designed as potential tyrosine kinase inhibitors targeting EGFR and VEGFR-2 [2]. These targets are critically involved in cell proliferation and tumor angiogenesis, making them central to anticancer drug discovery [2].
The synthesis of the 6-substituted indole core and its downstream derivatives follows a logical, multi-step pathway.
Diagram: Synthesis Workflow for 6-Substituted Indole Derivatives
The mechanism begins with the formation of an enamine from an o-nitrotoluene derivative, using N,N-dimethylformamide dimethyl acetal and typically pyrrolidine. The mildly acidic methyl group is deprotonated, and the resulting carbanion attacks the reagent to form the enamine. In the second step, the nitro group is reduced (e.g., with Raney nickel and hydrazine), which triggers cyclization and elimination of pyrrolidine to yield the indole ring [1]. This core is then further functionalized into the target derivatives.
3.1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Key Intermediate)
3.2. Synthesis of 1-methyl-1H-indole-6-carbohydrazide [2]
3.3. Synthesis of Final Hydrazine-1-carbothioamide (4a) and Oxadiazole (6c) Derivatives [2] The hydrazide intermediate is condensed with different isothiocyanates or carbonyl compounds under appropriate conditions to yield the final target molecules. The specific protocols for these steps involve refluxing in ethanol or other suitable solvents, monitored by TLC until completion.
Table 1: Spectroscopic Data for Key Synthetic Intermediates [2]
| Compound Name | IR (KBr, cm⁻¹) | ¹H NMR (400 MHz, DMSO-d6, δ ppm) | ¹³C NMR (101 MHz, DMSO-d6, δ ppm) | HRMS (ESI) m/z |
|---|---|---|---|---|
| Methyl 1-methyl-1H-indole-6-carboxylate | 1693 (C=O), 1346 (C-N) | 8.10 (s, 1H, ArH), 7.65-7.56 (m, 3H, ArH), 6.53 (d, 1H, ArH), 3.87 (s, 6H, OCH3 & NCH3) | 167.69 (C=O), 136.06, 133.94, 132.18, 122.51, 120.62, 120.05, 112.15, 101.20 (Ar C), 52.25 (OCH3), 33.11 (NCH3) | Calcd. for C11H11NO2 [M+1]⁺: 190.0790; Found: 190.0858 |
| 1-methyl-1H-indole-6-carbohydrazide | 1645 (C=O Amide), 1620 (N-H bend) | Information not fully detailed in search results. Characteristic signals: Aromatic 7.70-6.30 ppm, NH2 broad signal. | Information not fully detailed in search results. The carbonyl carbon signal is expected around 165-170 ppm. | Information not fully detailed in search results. |
Table 2: Biological Activity of Lead Compounds (4a and 6c) [2]
| Compound | Primary Target | Anti-proliferative Activity (IC₅₀) | Key Mechanistic Actions |
|---|---|---|---|
| 4a | EGFR Tyrosine Kinase | Potent activity against HepG2, HCT-116, and A549 cancer cell lines | Inhibits EGFR enzyme; arrests cell cycle at G2/M phase; induces extrinsic apoptosis pathway |
| 6c | VEGFR-2 Tyrosine Kinase | Potent activity against HepG2, HCT-116, and A549 cancer cell lines | Inhibits VEGFR-2 enzyme; arrests cell cycle at G2/M phase; induces extrinsic apoptosis pathway |
The 6-substituted indole scaffold synthesized via this protocol serves as a versatile building block for designing Multi-Target Directed Ligands (MTDLs) in oncology. Molecular docking studies confirmed that derivatives like 4a and 6c fit well into the active sites of EGFR and VEGFR-2, respectively, mimicking the pharmacophoric features of known inhibitors like erlotinib and sorafenib [2]. This dual-targeting capability is a strategic advantage in overcoming drug resistance, a common limitation of single-target kinase inhibitors [2]. The indole nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural products and drugs, which underpins its utility in developing novel therapeutic agents [3].
The indole scaffold is a fundamental structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs, including those for treating migraines, infections, and hypertension [1] [2]. This nitrogen-containing heterocycle is produced naturally by plants, fungi, and the human body [1].
A primary challenge in synthetic chemistry is the selective functionalization of specific positions on the indole ring. The C2 and C3 positions on the pyrrole ring are highly reactive and relatively easy to modify. In contrast, the carbon atoms on the benzenoid ring (C4 to C7) are far less reactive, making their direct and selective functionalization a formidable obstacle [3]. While the C4 and C7 positions can sometimes be targeted using directing groups, the C5 and C6 positions are particularly recalcitrant due to their low reactivity and the difficulty in achieving precise regiocontrol [1] [3]. The development of reliable methods to functionalize these positions, especially the C6 carbon as per your interest, is a key objective in expanding the chemical space for drug discovery.
A recent landmark study from Chiba University has introduced a direct and regioselective method for carbon-carbon bond formation at the C5 position of indoles using a copper-carbene system [1] [2] [3].
This protocol addresses a significant bottleneck by enabling the direct C5-H alkylation of indoles that bear a carbonyl-based functional group (such as an enone or benzoyl group) at the C3 position. The innovation lies in the use of a cost-effective copper-based catalyst system to achieve a transformation that traditionally required expensive precious metals or was not possible with high selectivity. The resulting C5-alkylated indoles contain structural motifs commonly found in natural indole alkaloids and pharmaceutical molecules, highlighting the synthetic utility of this approach [1] [3].
Materials:
Procedure:
Yield and Scope:
The table below summarizes key data from the reaction optimization process that led to the final protocol.
Table 1: Optimization of Reaction Conditions for C5-H Alkylation [3]
| Entry | Metal Salt(s) (mol%) | Solvent | Concentration (M) | Yield of 3a (%) |
|---|---|---|---|---|
| 1 | Rh₂(cap)₄ (2.5), Cu(OAc)₂·H₂O (100), AgSbF₆ (10) | ClCH₂CH₂Cl | 0.0125 | 18 |
| 7 | Cu(OAc)₂·H₂O (100), AgSbF₆ (10) | ClCH₂CH₂Cl | 0.0125 | 62 |
| 12 | Cu(OAc)₂·H₂O (100), AgSbF₆ (10) | CH₂Cl₂ | 0.0125 | 71 |
| 14 | Cu(OAc)₂·H₂O (10), AgSbF₆ (10) | CH₂Cl₂ | 0.02 | 77 |
The following diagram illustrates the experimental workflow and the proposed mechanism for the copper-catalyzed C5-H alkylation reaction.
Diagram 1: Workflow and mechanism of copper-catalyzed C5-H alkylation. The copper catalyst stabilizes intermediates and lowers the energy barrier for the key rearrangement step [1] [3].
Quantum chemical calculations indicate that the carbene does not react directly with the inert C5-H bond. Instead, the mechanism proceeds through an indirect pathway [1] [3]:
While the C5-functionalization method is a significant advance, other strategies are valuable for constructing the indole core or functionalizing other positions.
Table 2: Alternative Methods for Indole Synthesis and Functionalization
| Method / Strategy | Key Feature | Potential Application / Outcome | Reference |
|---|---|---|---|
| Leimgruber-Batcho Indole Synthesis | A reductive cyclization approach. | Successfully used to synthesize 6- or 4-functionalized indoles as aromatase inhibitors. | [4] |
| Indolyl-Triazole Hybridization | S-alkylation of indole-thione precursors. | Generates hybrids with potent cytotoxic and multi-kinase inhibitory (EGFR, AKT) activity. | [5] [6] |
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules from three or more reactants. | Efficient pathway to build indole-based libraries with diverse biological activities. | [7] |
| Dehydrogenative Aromatization | Oxidation of indolines to indoles using catalysts (e.g., Ru, Mn, Pr). | Serves as a final step in strategies that first functionalize saturated indoline precursors. | [8] |
The development of a copper-catalyzed, regioselective C5-H alkylation protocol represents a substantial advance in indole chemistry. It provides a more affordable and scalable approach for modifying this privileged scaffold at a previously difficult-to-access position, which is especially valuable for drug development [1]. Although the immediate impact may be incremental, this methodology fosters steady progress by enabling the more efficient synthesis of complex indole derivatives that closely resemble bioactive natural products and drugs [2].
Future research directions, as indicated by the team at Chiba University, will likely focus on exploring other metal-carbene reactions to develop even more selective and efficient strategies for constructing indole-based molecules. Adapting these fundamental advances in C-H functionalization to specifically target the C6 position remains a challenging but highly promising area for ongoing investigation, with the potential to yield new therapeutic agents for treating specific diseases [1].
Friedel–Crafts reactions represent a fundamental class of synthetic transformations that enable the direct formation of carbon-carbon bonds between electron-rich aromatic systems and various electrophiles. In pharmaceutical chemistry, indole derivatives occupy a position of critical importance due to their widespread presence in biologically active compounds and natural products. The fusion of these two domains—Friedel–Crafts chemistry applied to indole systems—provides drug development researchers with powerful synthetic tools for accessing structurally diverse indole-based scaffolds. These methodologies enable the efficient functionalization of the indole nucleus at various positions, particularly the C3 position, which is inherently nucleophilic due to the electron-rich nature of the heteroaromatic system.
The strategic importance of Friedel–Crafts reactions in indole chemistry stems from their ability to install diverse carbon-based substituents under controlled conditions, enabling the systematic exploration of structure-activity relationships in drug discovery programs. Indole derivatives obtained through these methods frequently exhibit enhanced pharmacological properties, including improved target affinity, metabolic stability, and bioavailability. The fundamental Friedel–Crafts transformations applicable to indole systems can be broadly categorized into alkylation reactions (involving carbon electrophiles such as aldehydes, ketones, nitroalkenes, and imines) and acylation reactions (employing acyl chlorides, anhydrides, or related acylating agents). Understanding the mechanistic nuances, selectivity patterns, and practical considerations for each variant is essential for their successful implementation in complex synthetic campaigns.
Friedel–Crafts alkylation of indoles enables the direct introduction of alkyl and arylalkyl groups at the electron-rich C3 position of the indole nucleus. This transformation employs a wide range of electrophilic partners, with carbonyl compounds (aldehydes and ketones) and nitroalkenes representing particularly useful substrates. The reaction with aldehydes provides access to bis(indolyl)methanes (BIMs)—structurally important compounds exhibiting diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties. These BIM derivatives occur naturally in cruciferous vegetables and marine organisms, and their synthesis typically involves the acid-catalyzed condensation of indoles with aldehydes [1].
The general mechanism for BIM formation begins with carbonyl activation through protonation (Brønsted acid) or coordination (Lewis acid), enhancing its electrophilicity. This is followed by nucleophilic attack by the C3 position of indole, generating an intermediate carbinolamine that dehydrates to form a 3-indolylmethane species. A second indole molecule then attacks this electrophilic intermediate, yielding the final BIM product. The versatility of this transformation is demonstrated by its compatibility with various catalytic systems, including conventional Brønsted acids (e.g., silica-bonded S-sulfonic acid, phosphoric acid, chitosan–SO₃H) and Lewis acids (e.g., FeCl₃, AgNO₃, Sc(OTf)₃) [1].
Table 1: Selected Catalytic Systems for Friedel–Crafts Alkylation Forming BIMs
| Catalyst Type | Specific Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acids | Silica-bonded S-sulfonic acid | Solvent-free, 25-80°C | Heterogeneous, recyclable | [1] |
| Polyvinylsulfonic acid (PVSA) | Water, room temperature | Green conditions, high yields | [1] | |
| Kaolin-supported H₂SO₄ | Solvent-free, 25-80°C | Low-cost, natural clay support | [1] | |
| Lewis Acids | FeCl₃ | DCM, room temperature | Low-cost, widely available | [1] |
| AgNO₃ | DCM, room temperature | Selective, mild conditions | [1] | |
| Sc(OTf)₃ | Various solvents | High activity, recyclable | [1] |
For alkylations with nitroalkenes, effective catalytic systems include Cu(II)-imine complexes, which facilitate the conjugate addition of indoles to nitroalkenes under mild conditions. This transformation typically proceeds in ethanol at ambient temperature with catalyst loadings of 5-10 mol%, providing access to 3-nitroalkylindole derivatives in good to excellent yields. The reaction demonstrates broad substrate scope, accommodating various substituted indoles and nitroalkenes, with the nitro group serving as a versatile handle for further functionalization [2].
Materials: Indole (1.0 mmol), aldehyde (0.5 mmol), FeCl₃ (10 mol%), dichloromethane (DCM, 2 mL).
Procedure:
Notes: This method is applicable to aromatic and aliphatic aldehydes. For electron-deficient aldehydes, extended reaction times may be necessary. The catalyst can be replaced with other Lewis acids (e.g., AgNO₃, Sc(OTf)₃) or Brønsted acids for specific substrate combinations. For acid-sensitive substrates, milder catalysts such as AgNO₃ may be preferable to minimize side reactions [1].
Friedel–Crafts acylation of indoles provides direct access to 3-acylindole derivatives—valuable intermediates in pharmaceutical synthesis that serve as precursors to various bioactive molecules. Unlike alkylation reactions, acylation benefits from the deactivating nature of the installed carbonyl group, which prevents polyacylation and facilitates cleaner reaction profiles. The primary challenge in indole acylation revolves around controlling regioselectivity, as the unprotected indole nitrogen can compete with the C3 position for acylation, leading to N-acylated byproducts or requiring protection-deprotection sequences that reduce overall efficiency [3].
Significant advances in regioselective C3-acylation have been achieved using metal triflate catalysts (M(OTf)ₙ, where M = Y, In, Bi, La), which enable direct acylation of unprotected indoles with high C3 selectivity (>90%). These catalysts function as powerful Lewis acids that activate acid anhydrides toward nucleophilic attack while preferentially directing acylation to the C3 position of indole. The triflate anion is particularly advantageous due to its weak nucleophilicity and low coordinating power, which enhances the cationic nature of the central metal ion and thus its Lewis acidity. Density functional theory (DFT) studies have revealed that metal triflates lower the activation energy for C3-acylation by stabilizing the transition state through coordination with both the anhydride and indole substrates [3].
Table 2: Acylation Methods for Indole Derivatives
| Acylation Method | Catalyst/ Conditions | Regioselectivity | Yield Range | Key Features | Reference |
|---|---|---|---|---|---|
| Classical Friedel-Crafts | AlCl₃, acyl chlorides | Mixed C3/N | Moderate to high | Requires N-protection, harsh conditions | [3] |
| Metal Triflate-Catalyzed | Y(OTf)₃, Bi(OTf)₃ | >90% C3 | High | N-protection not required, solvent-free option | [3] |
| Substrate-Directed | AlCl₃, 2-(ethoxycarbonyl)indoles | C4/C7 | Moderate | Substitution pattern controls regioselectivity | [4] |
For specifically functionalized indoles, regioselectivity patterns can vary significantly based on existing substituents. Studies on 5-substituted 2-(ethoxycarbonyl)indoles have demonstrated that acylation with p-nitrobenzoyl chloride occurs predominantly at the C4 and C7 positions, with electron-donating groups (e.g., 5-methoxy) directing acylation specifically to C4, while electron-neutral substituents (e.g., 5-methyl) yield mixtures of C4 and C7 isomers [4]. This substrate-dependent regioselectivity provides valuable insights for designing acylation strategies toward complex indole derivatives.
Materials: Indole (1.0 mmol), propanoic anhydride (1.2 mmol), Y(OTf)₃ (5 mol%), solvent-free conditions or ethyl acetate (2 mL).
Procedure:
Notes: This protocol is applicable to various acid anhydrides, including acetic, propanoic, and butyric anhydrides. For less reactive aromatic anhydrides, elevated temperatures (80-100°C) may be required. The catalyst can be recycled after aqueous workup, though fresh catalyst typically provides more consistent results. The method demonstrates excellent functional group tolerance, with halogen, alkoxy, and alkyl substituents on indole remaining unaffected [3].
Intramolecular Friedel-Crafts reactions offer powerful strategies for constructing complex polycyclic indole architectures commonly encountered in natural products and pharmaceutically relevant compounds. These transformations typically involve indole substrates bearing tethered electrophilic centers that, upon activation, undergo cyclization to form fused ring systems. A particularly elegant example involves the one-pot cascade synthesis of polynuclear indole derivatives structurally similar to ergot alkaloids. This approach employs 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones as versatile intermediates that can engage indole-4-carbaldehydes in consecutive Knoevenagel condensation and intramolecular Friedel-Crafts alkylation sequences [5].
The reaction mechanism proceeds through a carefully orchestrated sequence beginning with Knoevenagel condensation between indole-4-carbaldehyde and 2,4-diaryl-4-oxobutyronitrile, forming an intermediate acrylonitrile derivative. This undergoes conjugate addition followed by cyclization to generate a 4-((1H-indol-4-yl)methyl)-5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-one intermediate. Upon heating, this species undergoes dehydration to form a reactive N-acyliminium ion, which engages in intramolecular Friedel-Crafts cyclization with the C3 position of the indole ring, ultimately yielding tetracyclic indolo[7,6,5-cd]indol-8-one derivatives. This cascade transformation is notable for its atom economy and convergence, constructing two rings and multiple bonds in a single synthetic operation without isolating intermediates [5].
Table 3: Intramolecular Friedel-Crafts Approaches to Indole-Containing Polycycles
| Starting Material | Cyclization Conditions | Product | Yield Range | Key Features | Reference |
|---|---|---|---|---|---|
| 4-((1H-Indol-4-yl)methyl)-5-hydroxypyrrol-2-ones | TsOH (1 eq.), DMSO, 70°C | 7,9a-Diaryltetrahydroindoloindolones | 37-55% | One-pot cascade, ergot alkaloid analogs | [5] |
| Tryptophan-derived aminoacrylate | TrpB enzyme, aqueous buffer | β-Substituted tryptophans | 50-95% | Biocatalytic, enantioselective | [6] |
| Passerini adducts from indole aldehydes | FeCl₃, microwave | Functionalized indole derivatives | Moderate to high | Multicomponent reaction, diversity | [7] |
The development of optimal conditions for this transformation involved systematic evaluation of acid additives, solvents, and temperatures. Initial attempts using microwave heating in xylene provided only 11% yield, while screening various Brønsted acids (H₂SO₄, AcOH, H₃PO₄, MsOH, TsOH) without solvent proved ineffective. Ultimately, the combination of p-toluenesulfonic acid (TsOH, 1 equivalent) in DMSO at 70°C provided the desired tetracyclic products in 55% isolated yield. This intramolecular approach demonstrates remarkable functional group tolerance, accommodating various substituents on both the indole and pyrrol-2-one components [5].
Materials: Indole-4-carbaldehyde (1.0 mmol), 2,4-diphenyl-4-oxobutyronitrile (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), DMSO (4 mL).
Procedure:
Notes: The reaction proceeds through an intermediate hydroxypyrrolone that undergoes in situ dehydration and cyclization. For substrates with electron-withdrawing groups on either aromatic ring, extended reaction times or slightly elevated temperatures (80-85°C) may be necessary. The reaction is limited to diaryl-substituted oxobutyronitrile components; alkyl-substituted analogs fail to produce the desired cyclized products under standard conditions [5].
The development of enantioselective Friedel-Crafts reactions has expanded significantly, providing access to chiral indole derivatives with high optical purity. These transformations employ various chiral catalysts, including metal complexes with chiral ligands and organocatalysts, to control stereochemistry during the bond-forming event. A particularly advanced method involves the asymmetric Friedel-Crafts reaction of indoles with imines catalyzed by bifunctional cinchona alkaloid derivatives. This approach provides direct access to optically active 3-indolyl-methanamines—privileged structural motifs embedded in numerous indole alkaloids and pharmaceutical compounds [8].
The catalytic system employs 9-thiourea cinchona alkaloids as bifunctional catalysts that activate both reaction partners through a network of hydrogen bonding interactions. The thiourea moiety coordinates with the imine electrophile, while the basic quinuclidine nitrogen interacts with the N-H of indole, organizing the transition state and enabling high enantiocontrol. This system operates effectively at 50°C in ethyl acetate, accommodating a broad range of indoles (with electron-donating, electron-withdrawing, and neutral substituents) and both aryl and alkyl imines. Remarkably, the enantioselectivity remains consistently high (89-97% ee) across diverse substrate combinations, representing a significant advantage over earlier chiral Cu-complex catalysts whose performance was more sensitive to electronic effects [8].
The resulting 3-indolyl-methanamine products can be readily transformed into valuable synthetic intermediates. The N-tosyl protecting group can be efficiently removed using magnesium turnings in methanol, yielding the corresponding free amine without racemization. This synthetic versatility, combined with the direct and convergent nature of the approach, establishes this methodology as a powerful tool for the enantioselective construction of chiral indole compounds relevant to drug development [8].
Materials: Indole (0.20 mmol), N-Ts imine (0.10 mmol), quinidine-derived thiourea catalyst (0.01 mmol), ethyl acetate (0.05 mL).
Procedure:
Notes: The reaction exhibits broad substrate scope but requires unprotected indole (N-H) for effective catalysis, as N-methyl indole fails to react under standard conditions. For alkyl imines, slightly longer reaction times may be necessary. The enantioselectivity remains consistently high across different substrate combinations, though electron-deficient imines typically react faster than electron-rich analogs. The absolute stereochemistry of the product can be controlled by using either quinidine or quinine-derived catalysts, providing access to both enantiomers of the desired 3-indolyl-methanamines [8].
Successful implementation of Friedel-Crafts reactions with indole derivatives requires careful experimental design and attention to several critical parameters. Catalyst selection represents a primary consideration, with choices guided by the specific reaction type (alkylation vs. acylation), substrate functionality, and desired selectivity pattern. For alkylations forming BIMs, mild Lewis acids like FeCl₃ or AgNO₃ often provide satisfactory results with minimal side products, while more demanding transformations such as intramolecular cyclizations may require stronger Brønsted acids like p-toluenesulfonic acid. For acylation reactions, metal triflates offer superior regiocontrol for C3-selective transformations, though traditional Friedel-Crafts conditions (AlCl₃, acyl chlorides) remain viable for N-protected indole systems [5] [3] [1].
Solvent selection significantly influences reaction rate, selectivity, and practicality. Traditional organic solvents (DCM, toluene, DMSO) provide reliable performance across various Friedel-Crafts transformations, while emerging green alternatives including ethanol, solvent-free conditions, and water-based systems offer environmental and practical benefits. Particularly for BIM synthesis, solvent-free conditions or aqueous media can provide enhanced reaction rates, simplified workup procedures, and reduced waste generation. When employing water as a solvent, the addition of surfactants or phase-transfer catalysts may be necessary to ensure adequate mixing of hydrophobic indole substrates with hydrophilic reagents [1].
Reaction optimization should systematically evaluate key variables including catalyst loading (typically 5-20 mol%), temperature (from ambient to reflux conditions), stoichiometry (often excess indole for intermolecular reactions), and addition order. For acid-sensitive substrates, controlled addition of the electrophilic component may prevent decomposition or side reactions. Monitoring reaction progress by TLC, LC-MS, or NMR allows for identification of optimal conversion times and detection of potential intermediates or byproducts [5] [1].
The following workflow diagram illustrates the decision-making process for selecting appropriate Friedel-Crafts conditions based on synthetic goals and substrate characteristics:
Diagram 1: Decision workflow for selecting appropriate Friedel-Crafts conditions based on synthetic objectives.
Low conversion or sluggish reaction rates in Friedel-Crafts transformations may result from insufficient catalyst activity, inappropriate solvent choice, or deactivation of the catalytic species. For Lewis acid-catalyzed reactions, stringent exclusion of moisture is often critical, as water can hydrolyze and deactivate the catalyst. Employing freshly activated molecular sieves (3Å or 4Å) or thorough drying of solvents and reagents can mitigate this issue. For Brønsted acid-catalyzed processes, the presence of basic impurities or inadequate acid strength may limit conversion. Increasing catalyst loading (10-20 mol%) or switching to a stronger acid (e.g., replacing AcOH with TsOH or MsOH) often improves reaction performance [5] [1].
Regioselectivity issues in indole functionalization represent another common challenge. While the C3 position is typically the most nucleophilic site, competing N-alkylation/N-acylation or substitution at other positions (C2, C4, C7) can occur under certain conditions. For alkylations, employing bulky catalysts or directing groups can enhance C3 selectivity, while for acylations, metal triflates provide exceptional C3 regiocontrol. When N-substitution is problematic, employing N-protected indoles (e.g., N-Boc, N-SiMe₃) before Friedel-Crafts functionalization, followed by deprotection, may be necessary. Alternatively, biocatalytic approaches using engineered enzymes like tryptophan synthase (TrpB) offer complementary regioselectivity for specific transformations [3] [6].
Product stability and workup considerations are particularly important for acid-sensitive indole derivatives. Strongly acidic conditions or prolonged reaction times may lead to decomposition or polymerization of indole products. Neutralization of the reaction mixture upon completion, use of mild buffered workup conditions, and minimization of exposure to light and oxygen during purification can preserve product integrity. For compounds prone to oxidation, adding antioxidant stabilizers (e.g., BHT) to chromatographic solvents or performing purifications under inert atmosphere may be beneficial [5] [1].
Comprehensive analytical monitoring of Friedel-Crafts reactions employs complementary techniques to assess conversion, regioselectivity, and product identity. TLC analysis (silica gel, UV visualization) provides rapid assessment of reaction progress, with distinct Rf values for starting materials, possible intermediates, and products. LC-MS delivers more detailed information about reaction composition, molecular weights, and potential byproducts. NMR spectroscopy (particularly ¹H and ¹³C) offers definitive structural confirmation, with characteristic chemical shifts for substitution patterns on the indole ring: C3-substituted indoles typically show a downfield shift of the C3 proton (δ 7.5-8.0 ppm), while C2-substituted derivatives display distinctive coupling patterns [5].
For enantioselective transformations, chiral analytical methods are essential for determining enantiomeric excess. Chiral HPLC or GC using dedicated chiral stationary phases (e.g., Chiralpak, Chiralcel columns) provides accurate ee measurements, with conditions typically optimized for each specific compound. Polarimetry offers complementary information but requires known specific rotation values for accurate interpretation. For crystalline products, X-ray crystallography can unambiguously establish both relative configuration and absolute stereochemistry when suitable crystals are obtainable [8].
The strategic application of Friedel-Crafts reactions enables efficient synthesis of numerous pharmaceutically relevant indole scaffolds with diverse biological activities. Bis(indolyl)methanes (BIMs) represent a prominent class accessible through Friedel-Crafts alkylation, exhibiting notable anti-inflammatory, antibacterial, and anticancer properties. These compounds function as GPR84 agonists for inflammatory disease treatment, modulate estrogen metabolism in breast cancer therapy, and demonstrate cytotoxic effects against prostate, colon, and pancreatic cancer cells. The antitumor activity of specific BIM derivatives involves induction of tumor suppressor proteins (ATM, p21, p27kip) and promotion of cancer cell apoptosis through mitochondrial targeting [1].
Polycyclic indole systems constructed via intramolecular Friedel-Crafts approaches provide access to structural analogs of ergot alkaloids—compounds with rich pharmacological profiles including migraine treatment (e.g., ergotamine) and Parkinson's disease therapy. The tetracyclic indolo[7,6,5-cd]indol-8-one scaffolds described in Section 4 represent novel pharmacophores with potential bioactivity similar to these privileged natural products. Similarly, 3-indolyl-methanamines obtained through asymmetric Friedel-Crafts reactions incorporate structural motifs found in numerous indole alkaloids and synthetic therapeutics, enabling efficient exploration of their pharmacological potential [5] [8].
3-Acylindole derivatives produced via Friedel-Crafts acylation exhibit their own spectrum of biological activities, including anti-inflammatory, antioxidant, and antibacterial properties. The carbonyl functionality at the C3 position provides a versatile handle for further derivatization, enabling structure-activity relationship studies and optimization of drug-like properties. The regioselective acylation protocols described in Section 3 facilitate efficient preparation of these valuable intermediates without requiring protection-deprotection sequences, streamlining analog development in medicinal chemistry programs [3].
Recent advances in Friedel-Crafts chemistry for indole derivatives emphasize sustainable and green approaches that align with modern pharmaceutical industry priorities. These include developing solvent-free reactions, employing water as a benign reaction medium, utilizing recyclable catalytic systems, and reducing energy consumption through microwave assistance or room temperature processes. The application of biocatalytic methods represents another growing area, with engineered enzymes like tryptophan synthase (TrpS) variants enabling Friedel-Crafts-type alkylations under mild aqueous conditions with exceptional regioselectivity and enantiocontrol [1] [6].
The integration of multicomponent reactions with Friedel-Crafts transformations offers efficient strategies for molecular diversity generation. For instance, Passerini/Friedel-Crafts sequences enable the direct conversion of electron-rich aromatic aldehydes, pivalic acid, and indoles into complex indole derivatives in a single operational sequence. Such convergent approaches reduce synthetic steps, minimize purification requirements, and accelerate the construction of structurally diverse compound libraries for biological screening [7].
Future methodological developments will likely focus on further expanding substrate scope and selectivity patterns, particularly for challenging electrophiles such as unactivated alkyl halides and tertiary carbon centers. Additionally, the continued integration of continuous flow technologies with Friedel-Crafts reactions promises enhanced process control, scalability, and safety profiles—addressing key limitations of traditional batch processes for industrial applications in active pharmaceutical ingredient (API) synthesis [1].
Friedel-Crafts reactions provide versatile and efficient methods for functionalizing indole derivatives, enabling direct access to structurally diverse compounds with relevance across drug discovery and development. The comprehensive protocols and strategic insights presented in these Application Notes equip researchers with practical frameworks for implementing these transformations, from straightforward BIM syntheses to sophisticated asymmetric and cascade cyclization processes. By selecting appropriate catalytic systems and reaction conditions based on specific synthetic objectives, and applying the troubleshooting guidance when challenges arise, medicinal chemists can leverage these powerful C-C bond-forming reactions to accelerate the development of novel indole-based therapeutics. The continued evolution of Friedel-Crafts methodologies—particularly toward greener, more selective, and more sustainable variants—promises to further enhance their utility in pharmaceutical research in the coming years.
The indole nucleus represents a privileged structural motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds and pharmaceuticals. Indole derivatives exhibit a wide range of pharmacological properties, serving as key structural elements in compounds with anticancer, antipsychotic, antidepressant, and antimicrobial activities. The significance of indole-containing compounds in drug discovery necessitates the development of efficient and versatile synthetic methodologies for their construction. [1] [2] [3]
Among the various strategies for indole synthesis, intramolecular cyclization approaches have garnered significant attention due to their synthetic efficiency and structural diversity. While classical Friedel-Crafts alkylation typically involves Lewis acid-catalyzed intramolecular electrophilic aromatic substitution, contemporary research has expanded this concept to include various transition metal-catalyzed processes and metal-free alternatives that achieve similar cyclization outcomes. This document provides a comprehensive overview of intramolecular Friedel-Crafts-type cyclization strategies for indole synthesis, complete with detailed experimental protocols, quantitative data comparison, and visual workflow representations to facilitate implementation by researchers in pharmaceutical development and synthetic organic chemistry. [2] [4] [3]
The pursuit of efficient indole synthesis has led to the development of various intramolecular cyclization strategies that emulate the convergent nature of Friedel-Crafts-type reactions. These approaches can be broadly categorized into transition metal-catalyzed methods and metal-free alternatives, each offering distinct advantages and limitations. The selection of an appropriate strategy depends on multiple factors including substrate availability, functional group tolerance, and desired substitution pattern on the resulting indole scaffold. [1] [2]
Palladium-catalyzed carbonylation: This strategy employs palladium catalysts in the presence of carbon monoxide or its surrogates to effect cyclization through initial oxidative addition, carbon monoxide insertion, and subsequent reductive elimination. These methods typically require specialized equipment for handling carbon monoxide but provide access to carbonyl-functionalized indoles that serve as versatile synthetic intermediates. The methodology demonstrates excellent functional group compatibility and can be adapted to one-pot domino processes for rapid complexity generation. [1]
Metal-free cyclization via epoxide intermediates: This approach utilizes epoxidation followed by acid-catalyzed cyclization to construct the indole nucleus without transition metals. The sequence begins with epoxidation of N-substituted 2-alkenylanilines using mCPBA as oxidant, forming metastable epoxide intermediates that undergo intramolecular cyclization under acidic conditions, ultimately yielding C1-substituted indole derivatives through dehydration. This method benefits from operational simplicity and avoids potential metal contamination issues in pharmaceutical applications. [2]
Palladium-catalyzed cyclization of ortho-alkynyl anilines: This strategy leverages the activation of triple bonds towards nucleophilic attack by palladium catalysts, enabling 5-endo-dig cyclization to form indole cores. The reaction proceeds through initial coordination of palladium to the alkyne, followed by intramolecular nucleophilic attack of the amino group, and subsequent reductive elimination. This method offers excellent substitution pattern control and can be rendered enantioselective through appropriate chiral ligand design. [3]
Table 1: Comparison of Intramolecular Cyclization Strategies for Indole Synthesis
| Strategy | Key Features | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Carbonylation | Uses PdI₂/KI catalyst system, CO/air mixture (4:1) | 70-90% [1] | Direct carbonyl incorporation, tandem reactions possible | Requires high-pressure equipment, CO handling |
| Metal-Free Epoxide Cyclization | mCPBA epoxidation followed by TFA-catalyzed cyclization | 48-90% (depends on N-protecting group) [2] | Metal-free, simple operation, mild conditions | N-protecting group sensitivity, variable yields |
| Pd-Catalyzed Alkyne Cyclization | 5-endo-dig cyclization of 2-alkynylanilines | 60-83% [3] | Broad substrate scope, enantioselective variants | Requires specialized ligands, oxygen-sensitive catalysts |
Objective: Synthesis of 1-(alkoxyarylmethyl)indole-3-carboxylic esters via Pd-catalyzed oxidative carbonylation of 2-alkynylaniline imines. [1]
Materials:
Equipment:
Procedure:
Note: For N–H free indole-3-carboxylic esters, the initial product undergoes acidic treatment (HCl, 1M in MeOH, 2h) to remove the protecting group. [1]
Objective: Synthesis of C1-substituted indole derivatives from N-substituted 2-alkenylanilines through epoxidation and acid-catalyzed cyclization. [2]
Materials:
Procedure: Step 1: Epoxidation
Step 2: Acid-Catalyzed Cyclization
Note: The choice of N-protecting group significantly impacts reaction efficiency. Ts-protected substrates provide optimal results, while more electron-withdrawing groups (e.g., Ns) lead to slower cyclization rates. [2]
Objective: Synthesis of 2-substituted indoles via Pd-catalyzed coupling of 2-haloanilines with terminal alkynes followed by 5-endo-dig cyclization. [3]
Materials:
Procedure:
Note: Solvent selection influences substituent outcome. DMA favors NO₂-indole derivatives, while DMF yields NH₂-indole derivatives selectively due to in situ formation of ammonium formate as a hydrogen source in the presence of palladium salt. [3]
Table 2: Quantitative Comparison of Intramolecular Cyclization Method Efficiency
| Entry | Method | Catalyst System | Reaction Conditions | Yield Range | Substrate Scope |
|---|---|---|---|---|---|
| 1 | Pd-carbonylation | PdI₂ (2 mol %)/KI (20 mol %) | CO/air (4:1, 40 bar), 80°C, 15h | 70-90% [1] | Broad tolerance for aromatic and heteroaromatic substituents |
| 2 | Metal-free epoxide | mCPBA then TFA | DCM, 0°C to rt, 18h + TFA, rt, 1-2h | 48-90% [2] | Sensitive to N-protecting group (best with Ts) |
| 3 | Pd-alkyne cyclization | Pd(PPh₃)₄ (5 mol %)/CuI (10 mol %) | NEt₃, DMA, 80°C, 12-24h | 60-83% [3] | Broad scope with various terminal alkynes |
| 4 | Oxidative carbonylation | Pd(tfa)₂ (5 mol %)/p-benzoquinone | DMSO/MeOH (1:5), 0-15°C, 48-120h | 65-85% [1] | Temperature-dependent selectivity between ester and ketone products |
The evaluated intramolecular cyclization strategies demonstrate varying degrees of functional group compatibility and substitution pattern flexibility:
Palladium-catalyzed carbonylation methods exhibit excellent tolerance for both electron-donating groups (methoxy, methyl) and electron-withdrawing groups (halo, nitro, ester) on the aromatic rings. Heteroaromatic systems including furan, thiophene, and pyridine derivatives are also compatible, albeit with slightly reduced yields in some cases. [1]
Metal-free epoxide cyclization shows significant dependence on the N-protecting group identity. Tosyl (Ts) protected substrates provide consistently high yields (80-90%), while nosyl (Ns) protected analogues react sluggishly, requiring extended reaction times. Electron-neutral and electron-rich aromatic systems perform better than strongly electron-deficient variants in the cyclization step. [2]
Palladium-catalyzed alkyne cyclization demonstrates broad substrate scope with respect to both the 2-haloaniline component and terminal alkyne coupling partner. Aromatic alkynes with diverse substitution patterns and aliphatic alkynes all undergo efficient cyclization, though sterically hindered systems require optimized conditions. [3]
The following diagrams illustrate key experimental workflows and mechanistic pathways for the intramolecular cyclization strategies discussed in this report.
Diagram 1: Experimental workflow for palladium-catalyzed carbonylative indole synthesis [1]
Diagram 2: Proposed mechanism for metal-free indole synthesis via epoxide intermediates [2]
Low Yields in Palladium-Catalyzed Carbonylation: Ensure strict anhydrous conditions and proper degassing of solvents to prevent catalyst deactivation. If reaction fails to initiate, check CO pressure stability throughout the reaction period. Catalyst pre-activation by stirring under CO atmosphere for 30 minutes prior to substrate addition may improve performance. [1]
Incomplete Epoxidation or Competing Side Reactions: Use freshly prepared mCPBA with documented purity. Titrate peracid concentration iodometrically if outdated. For acid-sensitive substrates, increase sodium bicarbonate buffering or substitute with solid sodium carbonate. Maintain reaction temperature below 25°C during epoxidation to prevent rearrangement. [2]
Variable Cyclization Efficiency in Metal-Free Approach: The N-protecting group significantly influences cyclization rates. If cyclization proceeds sluggishly, consider replacing nosyl with tosyl protection or introducing electron-donating groups on the nitrogen. For acid-labile substrates, substitute TFA with milder acids like pyridinium p-toluenesulfonate (PPTS) in toluene with heating. [2]
Inconsistent Results in Pd-Catalyzed Alkyne Cyclization: Ensure copper co-catalyst is fresh and stored properly. Degas solvents thoroughly to prevent Glaser-type alkyne coupling side reactions. For challenging substrates, increase catalyst loading to 10 mol % Pd and 20 mol % CuI, or switch to more stable catalyst systems like PdCl₂(PPh₃)₂. [3]
Pd-Catalyzed Carbonylation: High-pressure reactions require specialized equipment for scale-up. Implement automated pressure monitoring and safety systems. CO utilization efficiency improves at larger scales due to reduced surface-to-volume ratios. Consider continuous flow systems for improved mass transfer and safety profile. [1]
Metal-Free Epoxide Approach: Excellent scalability with standard reactor equipment. Epoxidation is mildly exothermic - implement controlled addition of mCPBA with temperature monitoring on scale. Acid-catalyzed cyclization generates water - consider azeotropic removal or molecular sieves to drive dehydration equilibrium. [2]
General Purification: For multigram-scale purifications, replace column chromatography with crystallization or trituration where possible. Indole derivatives with electron-withdrawing N-protecting groups often crystallize well from ethanol/water or ethyl acetate/hexane mixtures. [2] [3]
The intramolecular Friedel-Crafts-type cyclization strategies described in this report enable efficient construction of pharmaceutically relevant indole scaffolds with diverse substitution patterns. These methodologies facilitate access to:
Indole-based kinase inhibitors: The 2-arylindole core serves as a privileged scaffold for various kinase targets. Palladium-catalyzed carbonylation provides direct access to 3-carboxylate derivatives that serve as versatile intermediates for amide-based inhibitor libraries. [1] [3]
Neuroactive indole alkaloids: Metal-free approaches allow synthesis of indole cores without potential metal contamination concerns for neuroscience drug candidates. The epoxide cyclization strategy particularly suits natural product synthesis due to its functional group tolerance and mild conditions. [2]
Anticancer agents: Indirubin and its analogues, which can be accessed through these cyclization methods, demonstrate potent antiproliferative activity through inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). The described synthetic methods enable systematic exploration of structure-activity relationships around the indole scaffold. [5] [6]
Aryl hydrocarbon receptor (AhR) modulators: Indole derivatives act as potent AhR ligands, modulating cytochrome P450 expression and offering therapeutic potential in cancer, autoimmune, and inflammatory diseases. Efficient synthesis of diverse indole arrays facilitates exploration of this biological space. [7]
The intramolecular Friedel-Crafts-type cyclization strategies summarized in these Application Notes provide robust and versatile methods for indole synthesis with complementary strengths. Palladium-catalyzed approaches offer exceptional functional group tolerance and enable direct incorporation of carbonyl groups, while metal-free alternatives provide operational simplicity and avoid potential metal contamination issues in pharmaceutical applications.
Future methodology development will likely focus on increasing sustainability through reduced catalyst loadings, greener solvents, and renewable substrates. Additionally, the integration of these cyclization strategies with continuous flow technology promises enhanced safety profiles, particularly for high-pressure carbonylation reactions. The implementation of asymmetric variants using chiral catalysts or ligands will further expand the utility of these methods for pharmaceutical synthesis.
These protocols provide researchers with reliable, experimentally-validated procedures for implementing these synthetic transformations in drug discovery and development settings. The detailed troubleshooting guidelines and scalability considerations facilitate successful technology transfer from research to process chemistry applications.
Neurodegenerative diseases (NDs), including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge with significant socio-economic impacts. These conditions are characterized by progressive neuronal loss in the central and peripheral nervous systems, leading to cognitive decline, motor dysfunction, and behavioral abnormalities. The aging global population exacerbates this challenge, with projections indicating that over 65% of people aged 65+ will be affected by NDs by 2025. Despite extensive research, current therapeutics primarily offer symptomatic relief without halting disease progression, creating an urgent need for disease-modifying treatments [1].
The indole nucleus, a heterocyclic aromatic structure consisting of a benzene ring fused with a five-membered pyrrole ring, has emerged as a privileged scaffold in medicinal chemistry for neurodegenerative drug development. This versatile pharmacophore demonstrates exceptional electronic properties and structural adaptability, enabling interactions with diverse biological targets implicated in neurodegeneration. Indole-based compounds exhibit a wide range of pharmacological activities, with documented effects on multiple neurodegenerative pathways, including protein aggregation, oxidative stress, mitochondrial dysfunction, and neuroinflammation [1] [2] [3]. The structural versatility of the indole scaffold allows strategic functionalization at nearly all ring positions, facilitating the rational design of multi-targeting ligands that address the complex pathophysiology of neurodegenerative diseases [4].
Structure-activity relationship (SAR) studies have revealed critical structural features that enhance the neuroprotective properties of indole derivatives. The nitrogen atom in the pyrrole ring serves as both hydrogen bond donor and acceptor, facilitating interactions with enzymatic active sites and receptors. Electron-rich regions of the indole ring enable π-π stacking interactions with protein residues, particularly important for targeting pathological protein aggregates. Strategic substitutions at the C-3, C-5, and N-1 positions significantly influence potency, selectivity, and blood-brain barrier (BBB) penetration [3].
Table 1: Representative Indole-Based Scaffolds with Anti-Neurodegenerative Activities
| Compound Class | Key Structural Features | Molecular Targets | Reported Activities | IC50/EC50 Values |
|---|---|---|---|---|
| Indole-carboxamides | Carboxamide at C-3 position, halogen substitutions | SIRT3, ROS pathways | Neuroprotection against oxidative stress, mitochondrial biogenesis | SIRT3 activation: ~0.5-5 μM in cellular models [5] |
| Indole-hydrazide/hydrazones | Hydrazone linker at C-3, varied aryl substitutions | MAO-B, AChE, BChE | MAO-B inhibition, cholinesterase inhibition, antioxidant | MAO-B inhibition: 0.12-4.36 μM [6] |
| Multi-target indole hybrids | Tacrine-indole, donepezil-indole hybrids | AChE, BChE, Aβ aggregation | Cholinesterase inhibition, anti-amyloid aggregation | AChE inhibition: 0.38-5.82 μM; BChE inhibition: 1.12-9.45 μM [3] |
| Prenylated indole alkaloids | Isoprenoid chains at various positions | Keap1-Nrf2 pathway | Activation of antioxidant response element | Nrf2 activation: ~1-10 μM in SH-SY5Y cells [7] |
| Indole-based MAO-B inhibitors | 3,4-dichloro-N-(1H-indol-5-yl)benzamide | MAO-B | Selective MAO-B inhibition, antioxidant | MAO-B IC50: 0.061 μM; MAO-B selectivity index: >1600 [3] |
The incorporation of indole motifs into hybrid molecules has proven particularly effective for multi-target engagement. For instance, tacrine-indole and donepezil-indole hybrids demonstrate synergistic effects on cholinesterase inhibition and amyloid-beta anti-aggregation. Similarly, indole-based carboxamide derivatives have shown remarkable SIRT3 modulatory activity, enhancing mitochondrial function and reducing oxidative stress in PD models. The planar aromatic structure of indole derivatives also facilitates penetration of the blood-brain barrier, a critical requirement for central nervous system therapeutics [1] [5] [3].
SIRT3 (sirtuin 3), a primary mitochondrial deacetylase, plays a pivotal role in maintaining mitochondrial homeostasis and reducing oxidative stress—key factors in Parkinson's disease pathogenesis. SIRT3 activation enhances mitochondrial biogenesis through upregulation of PGC-1α and activates antioxidant enzymes including SOD2 and FOXO3, thereby protecting dopaminergic neurons from degeneration. A recent study designed and synthesized novel indole-based carboxamide derivatives (IMW 1-16) as potent SIRT3 modulators, with compound IM24DCW-16 emerging as the most promising candidate [5].
Protein Preparation: Retrieve SIRT3 crystal structure (PDB ID: 4FVT) from RCSB Protein Data Bank. Prepare protein using protein preparation wizard (Schrödinger Suite) by adding missing hydrogen atoms, removing water molecules, and optimizing hydrogen bonding networks.
Ligand Preparation: Sketch indole-carboxamide structures in Maestro molecular builder. Use LigPrep module to generate low-energy 3D conformations with OPLS4 force field. Set ionization states at physiological pH (7.0 ± 0.2).
Receptor Grid Generation: Define active site using co-crystallized Ac-Acs peptide as centroid. Generate grid box of appropriate dimensions (e.g., 20×20×20 Å) to encompass binding pocket.
Molecular Docking: Perform Glide docking in Extra Precision (XP) mode. Analyze binding poses, focusing on hydrogen bonding interactions with Ser107, His248, and Glu256 residues, and π-cation interactions with Phe180 and Phe157 [5].
Reaction Setup: In a round-bottom flask equipped with magnetic stirrer, dissolve appropriately substituted indole-3-carboxylic acid (10 mmol) in anhydrous dimethylformamide (30 mL). Add 1.1 equivalents of carbodiimide coupling agent (e.g., EDC or DCC) and catalytic amount of 4-dimethylaminopyridine (DMAP).
Amide Coupling: Slowly add amine component (10 mmol) dropwise under nitrogen atmosphere. Stir reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) using 10% ethyl acetate/n-hexane mobile phase.
Workup and Purification: Upon reaction completion, concentrate under reduced pressure. Dilute residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify crude product by flash column chromatography or recrystallization [5].
Cell Culture: Maintain SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂ humidified atmosphere.
MTT Cytotoxicity Assay: Seed cells in 96-well plates (1×10⁴ cells/well). After 24 hours, treat with test compounds at concentrations ranging from 0.1-100 μM for 24 hours. Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm using microplate reader.
Neuroprotection Assay: Pre-treat cells with test compounds (1-10 μM) for 2 hours before exposing to 6-OHDA (100 μM) or H₂O₂ (300 μM) for 24 hours. Assess cell viability using MTT assay as described above.
Biochemical Assays:
The following diagram illustrates the signaling pathways targeted by indole-based SIRT3 modulators in neuroprotection:
Figure 1: Signaling Pathways Targeted by Indole-Based SIRT3 Modulators
Molecular docking serves as a crucial computational tool for predicting binding interactions between indole derivatives and molecular targets. The following protocol outlines the standard procedure:
Software Setup: Launch Schrödinger Suite 2023-24 or similar molecular modeling software. Use Maestro interface for project management and visualization.
Protein Preparation: Import protein structure from PDB database. Run Protein Preparation Wizard to add hydrogen atoms, assign bond orders, fill missing side chains, and optimize hydrogen bonding network. Perform restrained minimization using OPLS4 forcefield with RMSD convergence threshold of 0.3 Å.
Ligand Preparation: Draw 2D structures of indole derivatives in Maestro sketch module or import from chemical databases. Process through LigPrep module to generate 3D conformations, possible ionization states at pH 7.0±2.0, and desalt structures. Apply OPLS4 force field for energy minimization.
Receptor Grid Generation: Define binding site using centroid of co-crystallized ligand or known active site residues. Set up grid box of appropriate size (typically 20×20×20 Å) to encompass binding pocket. Assign partial charge cutoff of 0.25 and van der Waals scaling factor of 1.0 for non-polar receptor atoms.
Molecular Docking: Perform Glide docking in Standard Precision (SP) mode for initial screening, followed by Extra Precision (XP) mode for refined pose prediction. Generate 5-10 poses per ligand. Analyze ligand-protein interactions, particularly hydrogen bonds, π-π stacking, and hydrophobic interactions [5].
Monoamine oxidase B (MAO-B) inhibition represents a key therapeutic strategy for Parkinson's disease. The following protocol details the standard fluorometric method:
Enzyme Preparation: Prepare working solution of human recombinant MAO-B in potassium phosphate buffer (pH 7.4, 0.05 M). Maintain enzyme aliquots at -80°C until use.
Inhibitor Solutions: Prepare test indole derivatives in DMSO at 1 mM stock concentration. Generate serial dilutions in assay buffer, ensuring final DMSO concentration <1%.
Assay Procedure: In black 96-well plates, add 80 μL assay buffer, 10 μL MAO-B solution (final concentration 0.5 mg/mL), and 10 μL test compound at various concentrations. Include appropriate controls (blank, vehicle, and reference inhibitor such as selegiline). Pre-incubate at 37°C for 15 minutes. Initiate reaction by adding 100 μL kynuramine substrate (final concentration 50 μM). Incubate at 37°C for 60 minutes.
Reaction Termination and Measurement: Stop reaction by adding 75 μL NaOH (2N). Measure fluorescence at excitation 310 nm/emission 400 nm using fluorescence microplate reader. Calculate MAO-B activity by comparing with 4-hydroxyquinoline standard curve.
Data Analysis: Determine IC₅₀ values using non-linear regression analysis of inhibition curves (GraphPad Prism or similar software) [6].
Blood-brain barrier (BBB) penetration represents a critical property for central nervous system therapeutics. The following methods assess this key parameter:
Table 2: Experimental Protocols for Key Neuroprotective Assays
| Assay Type | Key Parameters Measured | Protocol Overview | Typical Indole Derivatives Evaluated |
|---|---|---|---|
| MTT Assay | Cell viability, cytotoxicity | Treatment of SH-SY5Y/PC-12 cells with compounds, MTT incubation, absorbance measurement | Indole-carboxamides, prenylated indoles [5] [7] |
| LDH Release Assay | Membrane integrity, cytotoxicity | Measurement of LDH enzyme released from damaged cells using colorimetric method | Indole-carboxamides, indole-hydrazones [5] |
| Antioxidant Enzyme Assays | SOD, GPx, CAT activities | Cell lysis, enzyme activity measurement using specific substrates | Indole-carboxamides, prenylated indoles [5] [7] |
| ROS Measurement | Intracellular reactive oxygen species | DCFH-DA staining, fluorescence measurement | All indole derivatives with antioxidant claims [5] [7] |
| Molecular Docking | Binding affinity, interaction modes | Protein-ligand docking using crystal structures of targets | Designed indole derivatives prior to synthesis [5] [3] |
| MAO Inhibition Assay | MAO-A/MAO-B enzyme inhibition | Fluorometric or spectrophotometric measurement of enzyme activity | Indole-hydrazones, 3,4-dichloro-N-(1H-indol-5-yl)benzamide analogs [3] [6] |
Pharmacokinetic optimization represents a critical step in developing indole-based neurodegenerative therapeutics. Key considerations include:
Metabolic Stability: Indole derivatives may undergo CYP450-mediated metabolism, particularly by CYP3A4 and CYP1A2 isoforms. Incorporate electron-withdrawing groups at C-5 position and halogen substitutions to reduce metabolic clearance. Conduct microsomal stability assays using human liver microsomes to assess metabolic liability [6].
Plasma Protein Binding: Moderate plasma protein binding (70-90%) is generally desirable for CNS drugs. Incorporate hydrophilic substituents such as hydroxyl or primary amine groups to reduce excessive binding that may limit brain exposure.
Half-life and Clearance: Optimize for appropriate half-life to maintain therapeutic concentrations. Introduce metabolic blockers such as deuterium at vulnerable positions or incorporate sustained-release moieties [4].
BBB penetration requires careful balancing of molecular properties. Key guidelines include:
Molecular Weight: Maintain <450 Da for optimal passive diffusion.
Lipophilicity: Optimal cLogP range of 1-3.5 for sufficient membrane permeability while avoiding excessive non-specific binding.
Hydrogen Bonding: Total hydrogen bond count <8-10 (donors + acceptors). Reduce hydrogen bond donors to ≤2 for enhanced penetration.
P-glycoprotein Substrate Potential: Screen for P-gp efflux using MDCK-MDR1 or Caco-2 cell models. Structural modifications including reduction of hydrogen bond donors and incorporation of electron-withdrawing groups can minimize P-gp recognition [3].
The following workflow diagram outlines the key stages in the development and evaluation of indole-based neuroprotective agents:
Figure 2: Experimental Workflow for Indole-Based Neuroprotective Agent Development
Indole-based compounds represent a promising class of therapeutic agents with significant potential for addressing the complex pathophysiology of neurodegenerative diseases. Their structural versatility enables rational design of multi-target ligands capable of simultaneously addressing protein aggregation, oxidative stress, mitochondrial dysfunction, and neuroinflammation. The comprehensive experimental protocols outlined in this application note provide researchers with robust methodologies for evaluating novel indole derivatives across key neuroprotective assays.
Recent advances have identified several promising lead compounds, including SIRT3-modulating indole-carboxamides, selective MAO-B inhibitors, and multi-target hybrids that demonstrate efficacy in preclinical models. Future research directions should focus on optimizing BBB penetration, enhancing metabolic stability, and conducting rigorous safety profiling to advance these compounds toward clinical development. Additionally, the exploration of natural indole-containing compounds and their synthetic analogs may uncover novel structural motifs with enhanced neuroprotective properties [7].
The integration of computational approaches with experimental validation continues to accelerate the discovery of novel indole-based therapeutics. As our understanding of neurodegenerative disease mechanisms evolves, indole derivatives will undoubtedly remain at the forefront of medicinal chemistry efforts to develop effective disease-modifying treatments for Alzheimer's disease, Parkinson's disease, and related neurodegenerative disorders.
Indole-based compounds represent a privileged chemotype in medicinal chemistry with demonstrated relevance for addressing the complex pathophysiology of neurodegenerative diseases. The indole nucleus, consisting of a benzene ring fused to a pyrrole ring, provides a versatile molecular framework that enables diverse interactions with biological targets. This structural feature is abundantly present in both natural products and synthetic compounds with central nervous system activity. The significance of indole derivatives in neuroscience drug discovery is underscored by their presence in neurotransmitters like serotonin and their ability to interact with multiple pathological processes simultaneously, offering potential for addressing the multifactorial nature of conditions including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) [1].
Neurodegenerative diseases share common pathological hallmarks including protein misfolding, oxidative stress, neuroinflammation, and apoptotic signaling. Despite significant research efforts, available treatments remain largely symptomatic without halting disease progression. The socioeconomic burden of neurodegenerative diseases is substantial and continues to grow with the aging global population, predicting that these conditions will become the second leading cause of mortality after cardiovascular disease within the next two decades [1]. In this context, indole-based compounds offer promising multi-target therapeutic potential by modulating various pathological processes simultaneously, positioning them as valuable candidates for rational drug design against neurodegeneration.
Indole compounds demonstrate a remarkable ability to interact with diverse molecular targets implicated in neurodegenerative pathways:
Cholinesterases: Several indole derivatives function as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, enhancing cholinergic neurotransmission which is crucial for cognitive function. This approach is clinically validated in currently approved Alzheimer's medications like donepezil and rivastigmine [1].
Ferroptosis pathways: Hydroxyindole derivatives have demonstrated significant anti-ferroptosis activity through their function as radical-trapping antioxidants. This regulated cell death pathway driven by phospholipid peroxidation is increasingly recognized as a key mechanism in neurodegenerative diseases, with 3-hydroxyindole emerging as a particularly potent inhibitor in neuronal cell cultures [2].
Protein aggregation processes: Indole-based compounds can interfere with the aggregation of pathogenic proteins including amyloid-β (Aβ) in Alzheimer's disease, α-synuclein in Parkinson's disease, and TAR DNA-binding protein 43 (TDP-43) in ALS. This aggregation represents a fundamental pathological process across multiple neurodegenerative conditions [1] [3].
Neuroinflammatory pathways: Through modulation of microglial activation and cytokine signaling, indole derivatives can attenuate chronic neuroinflammation that contributes to neuronal damage. The microbiota-gut-brain axis represents an additional pathway through which indole metabolites may influence neuroinflammation [4].
Mitochondrial function: Several indole compounds address bioenergetic deficits in neurodegenerative diseases by improving mitochondrial function and reducing oxidative stress, thereby supporting neuronal viability in the face of metabolic challenges [3].
The position and nature of substituents on the indole ring system profoundly influence biological activity and pharmacological properties:
Hydroxyindole derivatives show position-dependent effects on ferroptosis inhibition, with 3-hydroxyindole demonstrating superior potency compared to 5-, 6-, or 7-hydroxyindole analogs in neuronal protection models [2].
Electron-donating groups (e.g., methoxy, hydroxy) at specific positions enhance antioxidant capacity, which is valuable for addressing oxidative stress in neurodegeneration.
N-alkyl substitution influences blood-brain barrier penetration and metabolic stability, with methyl and benzyl groups commonly employed to optimize pharmacokinetic properties [1] [5].
Strategic modifications converting indoles to benzimidazoles via atomic-level editing can improve metabolic stability and alter target engagement profiles, demonstrating the value of scaffold hopping approaches in optimizing indole-based neurotherapeutics [5].
Table 1: Structure-Activity Relationships of Indole Derivatives in Neurodegeneration
| Indole Substitution | Biological Activity | Molecular Targets | Therapeutic Implications |
|---|---|---|---|
| 3-Hydroxy | Potent ferroptosis inhibition | Lipid peroxidation pathways | Neuroprotection across AD, PD models |
| 5-Hydroxy | Serotonin precursor; moderate antioxidant | Serotonin receptors, antioxidant systems | Mood regulation, limited direct neuroprotection |
| N-Alkyl (e.g., methyl, benzyl) | Enhanced blood-brain barrier penetration | Multiple targets | Improved CNS bioavailability |
| Carboxylic acid at position 2 | Enhanced metal chelation | Metal ions (Cu²⁺, Fe²⁺) | Reduction of oxidative stress via metal homeostasis |
| Methoxy groups at various positions | Increased antioxidant capacity | Free radical species | Attenuation of oxidative damage |
3.1.1 Purpose: To evaluate the protective effects of indole derivatives against ferroptosis in neuronal cell lines.
3.1.2 Materials:
3.1.3 Procedure:
Cell culture and plating: Maintain HT-22 or N27 cells in complete RPMI 1640 medium. Plate cells at a density of 1.5 × 10⁴ cells per well in 96-well plates and allow to adhere for 24 hours [2].
Compound treatment: Prepare fresh stock solutions of indole compounds in DMSO (final DMSO concentration ≤0.1%). Co-treat cells with ferroptosis inducers and varying concentrations of indole compounds (typically 1-100 μM) for 12-24 hours. Include appropriate controls (vehicle, inducer alone, reference inhibitor).
Viability assessment:
Mechanistic studies:
3.1.4 Data Analysis: Calculate percentage protection against ferroptosis using the formula: % Protection = [(X - N)/(P - N)] × 100 Where X = viability with test compound + inducer, N = viability with inducer alone, P = viability of untreated controls. Determine IC₅₀ values for anti-ferroptosis activity using non-linear regression of concentration-response data.
3.2.1 Purpose: To assess the inhibitory activity of indole derivatives against acetylcholinesterase and butyrylcholinesterase.
3.2.2 Materials:
3.2.3 Procedure:
Enzyme preparation: Prepare fresh enzyme solutions in phosphate buffer (AChE: 0.2 U/mL; BChE: 0.1 U/mL).
Inhibition assay:
Kinetic analysis: For potent inhibitors, determine inhibition mechanism and constants by varying substrate concentrations in the presence of fixed inhibitor concentrations.
3.2.4 Data Analysis: Calculate percentage inhibition at each concentration: % Inhibition = [1 - (ΔAₛₐₘₚₗₑ/ΔAₜᵣₐₜₗ)] × 100 Determine IC₅₀ values from concentration-inhibition curves. For kinetic analysis, use Lineweaver-Burk plots to determine inhibition mode (competitive, non-competitive, mixed) and Kᵢ values.
Table 2: Experimental Parameters for Neurodegeneration-Relevant Assays
| Assay Type | Key Readout Parameters | Positive Controls | Typical Duration | Cell Lines/Enzymes |
|---|---|---|---|---|
| Ferroptosis inhibition | Cell viability (Calcein AM, MTT), LDH release, GSH depletion, lipid peroxidation | Liproxstatin-1, Ferrostatin-1 | 12-24 hours | HT-22, N27, primary neurons |
| Cholinesterase inhibition | Rate of substrate hydrolysis measured at 412 nm | Donepezil, Rivastigmine, Galantamine | 15-30 minutes | AChE, BChE enzymes |
| Antioxidant activity | Radical scavenging (ABTS, DPPH), ROS detection | Trolox, Ascorbic acid | 30-60 minutes | Cell-free or cellular systems |
| Anti-aggregation | Thioflavin T fluorescence, atomic force microscopy, SDS-PAGE | Epigallocatechin gallate | Hours to days | Aβ1-42, α-synuclein proteins |
| Mitochondrial function | ATP levels, oxygen consumption, MMP measurement | MitoQ, SkQ1 | 4-24 hours | Neuronal cell lines |
The following diagram illustrates the key molecular pathways through which indole derivatives exert neuroprotective effects against neurodegenerative processes:
The following diagram outlines the standardized experimental workflow for evaluating the anti-ferroptosis activity of indole compounds:
The therapeutic potential of indole derivatives in neurodegeneration extends beyond single-target approaches to multi-target directed ligands that address the complex pathophysiology of these diseases. The privileged structure of indole enables simultaneous modulation of complementary pathways, potentially yielding enhanced efficacy compared to selective agents. Current research focuses on optimizing blood-brain barrier penetration, metabolic stability, and target selectivity while maintaining favorable safety profiles [1] [5].
Recent advances in synthetic methodology have expanded the toolbox for indole scaffold diversification. Novel approaches such as the copper-catalyzed C5-H functionalization of indoles enable precise modifications at previously challenging positions, facilitating structure-activity relationship studies [6]. Furthermore, innovative strategies like the carbon-to-nitrogen atom swap converting indoles to benzimidazoles provide exciting opportunities for scaffold hopping and metabolic stability improvement [5]. These methodological advances accelerate the optimization of indole-based neurotherapeutics.
The growing understanding of the microbiota-gut-brain axis in neurodegeneration reveals additional mechanisms through which indole compounds may exert therapeutic effects. Microbial metabolism of tryptophan produces various indole derivatives that can influence neuroinflammation, blood-brain barrier integrity, and neuronal homeostasis [4]. This suggests potential for both direct neuroprotective and microbiome-modulating approaches using indole-based therapeutics.
Future directions include the development of disease-stage specific indole derivatives, combination therapies leveraging complementary mechanisms, and personalized approaches based on individual metabolic and genetic profiles. As our understanding of neurodegenerative mechanisms evolves, indole-based compounds continue to offer a versatile platform for addressing these challenging conditions through rational drug design.
Alzheimer's disease (AD) represents one of the most significant healthcare challenges of our time, with approximately 50 million people affected worldwide and this number expected to triple by 2050 [1]. AD is characterized by progressive neurodegeneration beginning in the entorhinal cortex of the hippocampus, leading to cognitive decline, memory loss, and eventual functional impairment [2] [1]. The cholinergic hypothesis posits that the cognitive impairment observed in AD patients is largely attributable to decreased acetylcholine (ACh) levels in the brain, a neurotransmitter crucial for memory and cognitive functions [3]. This neurological deficit results from the heightened activity of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down ACh in the synaptic cleft [3] [4].
The indole nucleus, a heterocyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring, has emerged as a privileged scaffold in medicinal chemistry for neurodegenerative disease research [2] [3]. Indole-based compounds demonstrate a remarkable capacity to interact with diverse biological targets due to their favorable electronic and steric properties, which contribute to good bioavailability and blood-brain barrier permeability [2] [5]. This versatility has positioned indole derivatives as promising candidates for the development of multi-target-directed ligands (MTDLs) that can address the complex pathology of Alzheimer's disease beyond simple symptomatic relief [4]. Current research focuses on designing indole-based compounds that not only inhibit AChE but also interfere with β-amyloid aggregation, reduce oxidative stress, and mitigate other pathological processes involved in neurodegeneration [3] [4].
Table 1: Currently Approved AChE Inhibitors for Alzheimer's Disease
| Drug Name | Molecular Target | Origin | Key Limitations |
|---|---|---|---|
| Donepezil | AChE | Synthetic | Nausea, diarrhea, muscle cramps [1] |
| Galantamine | AChE, nicotinic receptor PAM | Natural (plant-derived) | Nausea, vomiting, dizziness [1] |
| Rivastigmine | AChE, BChE | Synthetic | Gastrointestinal distress, weight loss [1] |
| Memantine | NMDA receptor antagonist | Synthetic | Dizziness, headache, confusion [6] [1] |
The enzyme-based AChE inhibition assay provides a direct, cell-free system for evaluating the inhibitory potential of novel indole derivatives. This protocol utilizes recombinant human AChE and follows a modified Ellman method that can be adapted for high-throughput screening in 1536-well plates [7]. Begin by preparing the colorimetric detection solution according to the AAT Bioquest Amplite Colorimetric Acetylcholinesterase Assay Kit instructions [7]. Dilute recombinant human AChE to a concentration of 50 mU/mL in an appropriate assay buffer (e.g., phosphate buffer, pH 8.0). Dispense 4 μL of the enzyme solution into each well of a 1536-well plate using a Multidrop Combi 8-channel reagent dispenser [7].
Transfer 23 nL of test compounds (indole derivatives), negative controls (DMSO), and positive controls (donepezil or galantamine) to the assay plates using a pintool workstation. Include chlorpyrifos-oxon (1 μM) and BW284c51 (10 μM) as additional positive controls for inhibition [7]. Incubate the assay plates for 30 minutes at room temperature to allow for enzyme-inhibitor interaction. After incubation, add 4 μL of colorimetric detection solution to each well using a BioRAPTR Flying Reagent Dispenser. The detection solution contains acetylthiocholine iodide as substrate and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) as the chromogenic agent. Incubate the assay plates at room temperature for 10-30 minutes to allow color development. Measure the absorbance at 405 nm using a plate reader such as an EnVision multilabel reader [7]. The yellow-colored product resulting from the reaction between thiocholine (hydrolyzed from acetylthiocholine by AChE) and DTNB is proportional to enzyme activity.
The cell-based AChE inhibition assay provides a more physiologically relevant system for evaluating indole derivatives by incorporating cellular uptake and metabolism. This protocol utilizes the human neuroblastoma SH-SY5Y cell line, which expresses endogenous AChE and serves as an excellent model for cholinergic neurons [7]. Culture SH-SY5Y cells in a mixture of 45% F-12 and 45% Eagle's minimum essential media, supplemented with 10% heat-inactivated FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [7]. For the assay, detach cells from flasks using 0.25% trypsin, followed by centrifugation for 4 minutes at 900 rpm. Suspend the cells in customized assay medium (DMEM/F-12 without choline and phenol red) at a density of 500,000 cells per mL [7].
Apply the cell suspension through a cell strainer to ensure a single-cell solution, then dispense at 2000 cells/4 μL/well into 1536-well plates using a Multidrop Combi dispenser. Incubate the cells overnight (18 hours) at 37°C and 5% CO₂ to allow for adherence and recovery. Following incubation, transfer 23 nL of test compounds (indole derivatives in DMSO), negative controls (DMSO alone), and positive controls to the assay plates using a pintool station. Incubate the assay plates for 1 hour at 37°C and 5% CO₂ to allow for compound uptake and target engagement. After compound incubation, add 4 μL of Amplite Red detection solution to each well using a BioRAPTR FRD and incubate assay plates for 40-90 minutes at room temperature. Measure fluorescence intensity with excitation at 544 nm and emission at 590 nm using a ViewLux plate reader [7]. Include a counter-screen for peroxidase inhibitors to identify false positives when using the Amplite Red fluorimetric assay [7].
Many compounds, including certain organophosphate-based AChE inhibitors, require metabolic activation to exert their inhibitory effects. This protocol incorporates liver microsomes to detect such pro-inhibitors among indole derivative libraries. Prepare the colorimetric detection solution as described in section 2.1 and a NADPH solution (1 mM) in appropriate buffer. Prepare a mixture containing human recombinant AChE (50 mU/mL) and liver microsomes (0.25 mg/mL protein concentration) from human or rat sources [7]. InVitroCYP human liver microsomes or Acroclor 1254-induced male Sprague-Dawley rat liver microsomes are suitable for this application [7].
Dispense 3 μL of the AChE-microsome mixture into 1536-well plates using a Multidrop Combi dispenser. Transfer 23 nL of test compounds, controls, and positive controls (such as chlorpyrifos, which requires metabolic activation) to the assay plates. Pre-incubate the plates for 10-15 minutes at room temperature to allow compounds to interact with metabolic enzymes. Initiate the reaction by adding 1 μL of NADPH solution to each well using a FRD. Incubate the assay plates for 30-60 minutes at room temperature to allow for metabolic conversion. After the metabolic incubation period, add 4 μL of colorimetric detection solution to each well using a BioRAPTR FRD. Incubate the assay plates at room temperature for 10-30 minutes for color development. Measure absorbance at 405 nm using a plate reader as described in section 2.1 [7].
Table 2: Key Reagents for AChE Inhibition Assays
| Reagent | Specifications | Source/Example | Purpose in Assay |
|---|---|---|---|
| Recombinant human AChE | 50 mU/mL for colorimetric, 20 mU/mL for fluorimetric | Sigma-Aldrich (CAS 9000-81-1) [7] | Enzyme source for in vitro inhibition studies |
| Acetylthiocholine iodide | Substrate for AChE | Sigma-Aldrich (CAS 1866-15-5) [3] | Choline ester hydrolyzed by AChE |
| DTNB (Ellman's reagent) | 5,5'-dithio-bis-(2-nitrobenzoic acid) | Sigma-Aldrich (CAS 69-78-3) [3] | Chromogen that reacts with thiocholine |
| SH-SY5Y cells | Human neuroblastoma cell line | ATCC [7] | Cell-based AChE inhibition model |
| Liver microsomes | Metabolic activation system | BioIVT InVitroCYP 150-D [7] | Bioactivation of prodrug inhibitors |
The structure-activity relationship (SAR) of indole-based AChE inhibitors reveals critical molecular features governing inhibitory potency and selectivity. Analysis of recently investigated indole derivatives demonstrates that specific structural modifications significantly enhance both AChE and BChE inhibitory activity [3]. The indole nucleus itself serves as an excellent pharmacophore due to its aromaticity and hydrogen-bonding capabilities, allowing favorable interactions with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE [4]. Molecular docking studies indicate that the indole nitrogen often forms critical hydrogen bonds with key amino acid residues in the enzyme's gorge, while the fused aromatic system engages in π-π stacking interactions with conserved tryptophan residues (W86 and W286) [3] [4].
Introduction of hydrophobic substituents at the C3 and C5 positions of the indole ring generally enhances inhibitory activity, likely by facilitating better penetration into the enzyme's active site gorge [3]. In particular, compounds featuring thiadiazole and triazole rings connected to the indole scaffold through methylene bridges have demonstrated exceptional potency, with IC₅₀ values in the low micromolar to nanomolar range [3]. The nature of substituents on these auxiliary rings significantly influences both potency and selectivity toward AChE versus BChE. For instance, electron-withdrawing groups like chlorine atoms on phenyl rings attached to triazole systems enhance AChE inhibition, while bulkier alkyl chains improve BChE selectivity [3]. Additionally, molecular dynamics simulations suggest that flexible linkers between the indole core and secondary pharmacophores allow optimal positioning within both CAS and PAS sites, enabling dual-site binding that characterizes the most effective inhibitors [4].
Table 3: Inhibition Data for Selected Indole-Based Cholinesterase Inhibitors
| Compound ID | Chemical Structure Features | AChE Inhibition IC₅₀ (μM) | BChE Inhibition IC₅₀ (μM) | Selectivity (BChE/AChE) |
|---|---|---|---|---|
| Indole derivative a | 2-(2-(1H-Indol-3-yl)acetyl)-N-phenylhydrazinecarbotioamide | 1.15 ± 0.05 | 0.20 ± 0.10 | 0.17 [3] |
| Indole derivative b | 5-(1H-Indol-3-yl)methyl)-2-propylamino-1,3,4-thiadiazole | 2.5 ± 0.050 | 1.5 ± 0.050 | 0.60 [3] |
| Indole derivative c | 5-((1H-Indol-3-yl)methyl)-2-(3-chlorophenyl)amino-1,3,4-thiadiazole | 0.15 ± 0.050 | 0.20 ± 0.10 | 1.33 [3] |
| Indole derivative d | 5-((1H-indol-3-yl)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 0.25 ± 0.050 | 0.30 ± 0.050 | 1.20 [3] |
| Indole derivative e | 2-(5-(1H-Indol-3-yl)methyl)-4-benzyl-4H-1,2,4-triazol-3-ylthio)-N-(2-fluorophenyl)acetamide | 0.35 ± 0.050 | 0.45 ± 0.050 | 1.29 [3] |
| Donepezil (reference) | Piperidine-based AChE inhibitor | 0.03 ± 0.01 | 15.2 ± 1.5 | 506.67 [3] |
The most effective indole-based AChE inhibitors operate through a dual-site inhibition mechanism, simultaneously engaging both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme [4]. The CAS, located at the bottom of a 20 Å deep gorge, contains the catalytic triad (S203, H447, E334 in human AChE) responsible for acetylcholine hydrolysis [4]. The PAS, positioned near the gorge entrance, comprises aromatic residues (Y72, D74, Y124, W286, Y341) that facilitate initial substrate recognition and guidance into the active site [4]. Indole derivatives capable of spanning both sites not only block substrate access but also interfere with the allosteric modulation of AChE activity, resulting in enhanced inhibitory potency [4].
Moreover, PAS engagement provides an additional therapeutic benefit by interfering with AChE-induced amyloid-β aggregation. The PAS serves as a nucleation point for Aβ peptides, accelerating their assembly into neurotoxic fibrils [4]. Indole-based inhibitors that bind the PAS disrupt this protein-protein interaction, thereby reducing amyloid plaque formation independent of their cholinergic effects. This dual functionality represents a significant advantage over classical AChE inhibitors like donepezil, which primarily target the CAS [4]. Crystallographic studies of indole derivatives complexed with AChE reveal that the indole nucleus typically engages in π-π stacking with W286 in the PAS, while cationic substituents form electrostatic interactions with E202 in the CAS, effectively bridging the two sites [4].
Diagram 1: Molecular mechanism of dual-site indole-based AChE inhibitors. Indole derivatives simultaneously bind both catalytic (CAS) and peripheral (PAS) sites, inhibiting acetylcholine hydrolysis and amyloid-β aggregation, ultimately leading to improved cognitive function.
Beyond AChE inhibition, indole derivatives demonstrate activity against multiple pathological targets in Alzheimer's disease, functioning as multi-target-directed ligands (MTDLs) [2] [4]. Superior indole compounds simultaneously modulate butyrylcholinesterase (BChE) activity, which becomes increasingly important as AD progresses and AChE activity declines while BChE activity rises [3]. Additionally, many indole derivatives exhibit antioxidant properties through free radical scavenging capabilities, mitigating oxidative stress that contributes to neuronal damage [3]. The indole nucleus itself can function as an electron-rich system that neutralizes reactive oxygen species, while specific substituents like thiol groups in triazole- and thiadiazole-containing derivatives enhance this antioxidant capacity [3].
Furthermore, select indole derivatives interfere with amyloid-β aggregation through direct interaction with Aβ peptides, preventing their assembly into neurotoxic oligomers and fibrils [3] [4]. Some indole-based compounds have also demonstrated activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism and oxidative stress generation [2]. This multi-target profile positions indole derivatives as promising candidates for addressing the complex pathological network underlying Alzheimer's disease, potentially yielding enhanced therapeutic efficacy compared to single-target agents [4]. Molecular hybridization strategies that combine the indole scaffold with other pharmacophores active against additional AD targets represent an emerging approach in the design of comprehensive anti-Alzheimer agents [2] [4].
Diagram 2: Multi-target mechanisms of indole derivatives in Alzheimer's disease. Indole-based MTDLs simultaneously address multiple pathological processes, including AChE/BChE inhibition, oxidative stress, amyloid-β aggregation, and monoamine oxidase activity, resulting in comprehensive neuroprotection.
The protocols described in this document are optimized for quantitative high-throughput screening (qHTS) platforms, enabling efficient evaluation of large compound libraries [7]. The miniaturization of assays to 1536-well plate format significantly reduces reagent consumption and increases screening throughput while maintaining data quality [7]. Implementation of these assays in qHTS allows researchers to rapidly identify promising indole-based AChE inhibitors while simultaneously assessing cytotoxicity and off-target effects through counter-screening assays [7]. The complementary use of enzyme-based, cell-based, and metabolism-incorporating assays provides a comprehensive profiling system that yields robust structure-activity relationships early in the drug discovery pipeline [7].
For optimal screening outcomes, researchers should employ a tiered screening approach beginning with the enzyme-based assay to identify primary hits, followed by cell-based assays to confirm activity in a physiological context, and finally the microsome-containing assay to evaluate metabolic stability and potential bioactivation [7]. Data analysis should include calculation of percent inhibition at multiple concentrations, IC₅₀ values for confirmed hits, and Z-factor determinations to assess assay quality [7]. The inclusion of indole derivatives with known activity (such as those listed in Table 3) as reference compounds in each screening plate provides internal validation and facilitates cross-study comparisons [3].
Medicinal plants have served as valuable sources of cholinesterase inhibitors, with several currently approved drugs (including galantamine) originating from natural products [1]. Systematic screening of plant extracts has identified numerous species with significant AChE inhibitory activity, including Ferula ammoniacum, Elaeagnus umbellata, Bacopa monnieri, and Centella asiatica [1]. These botanical sources provide diverse indole-containing alkaloids and other secondary metabolites that can serve as lead compounds for anti-Alzheimer drug development [1]. The protocols described in this document can be directly applied to bioactivity-guided fractionation of plant extracts, facilitating the isolation and characterization of novel indole-based AChE inhibitors from natural sources.
Structural optimization of indole-based AChE inhibitors should focus on improving target engagement, blood-brain barrier permeability, and metabolic stability while minimizing off-target interactions [4]. Molecular modifications that enhance dual-site binding to AChE (both CAS and PAS) generally yield compounds with superior inhibitory potency and potential disease-modifying effects through inhibition of Aβ aggregation [4]. The incorporation of metal-chelating groups represents another promising strategy, addressing metal ion dyshomeostasis that contributes to oxidative stress and amyloid pathology in Alzheimer's disease [4]. As the field advances, the integration of artificial intelligence and structure-based drug design approaches with the experimental protocols outlined here will further accelerate the development of optimized indole-based therapeutics for Alzheimer's disease [4].
Indole-based AChE inhibitors represent a promising class of compounds for addressing the complex pathophysiology of Alzheimer's disease. The application notes and protocols provided in this document offer researchers comprehensive methodologies for evaluating the inhibitory activity, mechanism of action, and structure-activity relationships of novel indole derivatives. The complementary assays enable robust screening cascades that progress from initial enzyme-based inhibition studies to more physiologically relevant cell-based and metabolism-informed systems. The multi-target capabilities of indole scaffolds, particularly their dual-site AChE inhibition and additional anti-amyloid and antioxidant activities, position them as excellent starting points for developing next-generation Alzheimer's therapeutics with both symptomatic and potential disease-modifying effects. As research in this field advances, the integration of these experimental protocols with computational design approaches and in vivo validation will be essential for translating promising indole-based compounds into clinical candidates.
The table below summarizes the key physicochemical and storage data for 6-Isopropylindole.
| Property | Specification / Value | Source |
|---|---|---|
| CAS No. | 32996-24-0 | [1] [2] [3] |
| Molecular Formula | C₁₁H₁₃N | [1] [2] |
| Form | Low-Melting Solid | [1] [2] |
| Melting Point | 36-40 °C (lit.) | [1] [4] [2] |
| Boiling Point | 281.3±9.0 °C (Predicted) | [1] [2] |
| Recommended Storage | Keep in dark place, sealed in dry, room temperature | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] [2] |
Here are solutions to common issues you might encounter when handling this compound.
Q1: The compound has melted or appears as a semi-solid. Has it decomposed?
Q2: The solid has turned from light orange/red to a darker color. What should I do?
Q3: What personal protective equipment (PPE) is required?
The following workflow outlines the key decision points for handling and storing this compound based on its properties.
The combination of the compound's properties presents specific practical challenges:
The table below summarizes the specific hazards associated with this compound (CAS 32996-24-0) based on the harmonized classification system [1].
| Hazard Statement Code | Meaning | Risk and Safety Precautions |
|---|---|---|
| H302 (Acute Tox. 4 Oral) | Harmful if swallowed | May cause adverse health effects if ingested. |
| H317 (Skin Sens. 1) | May cause an allergic skin reaction | Can lead to skin sensitization, an allergic response upon contact. |
| Other Hazards | Acute Tox. 4 Oral | The substance is classified for acute oral toxicity. |
| WGK 3 | It is classified as highly hazardous to water (water hazard class 3) [1]. |
For safe handling of this compound, adhere to the following personal protective equipment (PPE) and storage guidelines [1]:
While this compound itself is an organic synthetic intermediate, the isopropyl (isopropanol) moiety is well-studied in toxicology. Isopropanol is a central nervous system (CNS) depressant. In cases of poisoning, it causes CNS and respiratory depression and can lead to circulatory collapse. Its metabolism produces acetone, which contributes to the observed toxicity, notably ketonemia and ketonuria without a significant metabolic acidosis [2]. This information is crucial for understanding the potential systemic toxicity of the compound or its metabolites.
Yes. The search results highlight that other chemicals used in laboratory settings, such as methacrylates (e.g., 2-hydroxyethyl methacrylate, HEMA), are known to cause allergic reactions and respiratory irritation [3]. This underscores the importance of a comprehensive chemical hygiene plan. Always consult the Safety Data Sheet (SDS) for every chemical you handle, as it provides the complete hazard profile, first-aid measures, and fire-fighting measures.
For any experiment involving this compound, you should follow a logical risk assessment process. The diagram below outlines the key steps to ensure safety.
I hope this structured information helps you establish a safe working environment. Since the search results did not contain specific experimental methodologies, you may need to consult specialized chemical synthesis databases or literature to develop detailed protocols.
6-Isopropylindole is classified with the hazard code Xn, meaning it is harmful. The table below summarizes its key hazard and precautionary statements for easy reference [1].
| Hazard Statement Code | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H317 | May cause an allergic skin reaction. |
| Precautionary Statement Code | Requirement |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301+P312 | IF SWALLOWED: Call a poison center or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
Required Personal Protective Equipment (PPE) in line with P280
Safe Work Practices in line with P264 & P270
The following first aid measures are general guidelines. Always seek professional medical attention in case of exposure.
| Type of Exposure | First Aid Measure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention [2]. |
| Skin Contact | Immediately take off contaminated clothing. Rinse the affected skin with plenty of water for several minutes. Wash with soap if possible. Call a poison center or doctor if irritation occurs [1] [2]. |
| Eye Contact | Rinse the eye cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice or attention [2]. |
| Ingestion | Rinse the mouth. Do not induce vomiting. Immediately call a poison center or physician. Provide the Safety Data Sheet (SDS) if available [1] [2]. |
The diagram below outlines a logical workflow for risk assessment and safe handling of this compound in the laboratory.
Scenario 1: A small spill of solid this compound occurs on a lab bench.
Scenario 2: A researcher experiences skin contact while weighing the compound.
Scenario 3: Uncertainty about the symptoms after accidental exposure.
While data on 6-Isopropylindole is lacking, research indicates that other isopropyl compounds can act as allergens, underscoring the need for caution.
A severe allergic reaction (anaphylaxis) is a medical emergency. The following steps are critical for all laboratory personnel to know.
The table below outlines the essential emergency procedures [3] [4] [5]:
| Action | Details |
|---|---|
| Recognize Symptoms | Swelling of face/tongue, throat tightness, difficulty breathing, wheezing, persistent cough, dizziness/collapse, widespread hives [3] [4] [5]. |
| Inject Adrenaline | Use an epinephrine auto-injector (EpiPen/Anapen) into the outer mid-thigh at the first sign of a severe reaction [3] [4]. |
| Call Emergency Services | Call 911 (or your local emergency number) immediately. Anaphylaxis requires advanced medical care [3] [4] [5]. |
| Position the Person | Lie the person flat on their back. Do not allow them to stand or walk. If breathing is difficult, allow them to sit up. If vomiting, place them on their side [3] [4]. |
| Seek Further Care | Even if symptoms improve, the person must be transported to a hospital for at least 4 hours of observation, as symptoms can recur [4] [5]. |
For suspected exposure to chemical allergens, follow a standardized decontamination and assessment procedure. The diagram below outlines the key steps from initial exposure to medical follow-up.
The core steps involve:
Here are answers to some specific problems you might encounter:
Why is my reaction producing an unexpected mixture of products? Indole Friedel-Crafts alkylations can proceed through a symmetrical spirocyclic intermediate, leading to product mixtures. Research using tritium-labeled starting materials showed the label is evenly distributed in the final product. This occurs because the reaction forms a spiro compound where the two CH₂ groups in the 5-membered ring are equivalent, and migration has an equal probability from either position [1]. This scrambling can result in regioisomeric products.
How can I prevent unwanted elimination side products? If you observe elimination products (like alcohol 14 in the literature) instead of the desired cyclization, the indole nitrogen may be too electron-rich, facilitating a base-like pathway. A proven solution is to install an electron-withdrawing protecting group on the indole nitrogen, such as a tosyl (Ts) or mesyl (Ms) group. This deactivates the ring just enough to suppress elimination and promote the desired Friedel-Crafts pathway [2].
How does the indole's electronics affect the reaction stereochemistry? The electron-density of the indole ring can influence diastereoselectivity. Studies on pyrano[3,4-b]indole synthesis show that electron-rich indoles give high diastereoselectivity for the trans product. In contrast, electron-poor indoles (with substituents like -NO₂ or -CF₃) result in significantly lower diastereoselectivity [2]. The proposed rationale is that decreased electron density lowers the pKa of the indolic proton before rearomatization, altering the reaction pathway and favoring the cis isomer.
If your reaction isn't proceeding as expected, follow this diagnostic workflow to identify the issue.
Here are specific methodologies cited in the literature that successfully achieved intramolecular Friedel-Crafts cyclization with indoles.
This two-step, one-pot method is highly effective for constructing fused indole systems [2].
This method uses π-philic catalysts to activate an alkyne tether, offering an alternative pathway.
The tables below summarize critical data from recent studies to guide your catalyst and substrate choices.
Table 1: Catalyst Performance in Model Reactions [2]
| Catalyst | Function | Observed Outcome | Key Consideration |
|---|---|---|---|
| Sc(OTf)₃ / In(OTf)₃ | Oxophilic Lewis Acid | Effective for FC alkylation after indole formation; can cause competing tetrahydrofuran formation if alkyne is present. | Ideal for activating alcohols/ethers in a classic FC pathway. |
| PtCl₂ / Ph₃PAuCl/AgSbF₆ | π-Acid Catalyst | Successful tandem cycloisomerization/FC alkylation. | Best for substrates where alkyne activation initiates the cascade. |
| BF₃·OEt₂ | Lewis Acid | Can trigger intramolecular FC with benzyl-protecting groups as a side reaction. | Ensure your desired pathway is more favorable than this side reaction. |
Table 2: Electronic & Diastereoselectivity Relationships [2]
| Indole R¹ Substituent | Electronic Effect | Observed dr (trans:cis) |
|---|---|---|
| -OMe | Strong Electron-Donating | >20:1 |
| -H | Neutral | 13:1 |
| -Br | Weakly Electron-Withdrawing | 17:1 |
| -Cl, -F | Electron-Withdrawing | 4:1 |
| -CF₃ | Strongly Electron-Withdrawing | 2:1 |
| -NO₂ | Very Strongly Electron-Withdrawing | 1:1 |
Q1: What makes DMSO a valuable solvent in indole synthesis? DMSO is a polar aprotic solvent that dissolves polar and nonpolar compounds, making it excellent for reactions involving salts and various organic materials [1]. Beyond its solvent properties, DMSO can participate directly in reactions as an oxygen source, methyl source, or mild oxidant [2] [1]. For example, it can provide the oxygen atom for the 3-halooxidation of indoles, offering an efficient alternative to traditional multi-step methods [2].
Q2: A precipitate forms when I dilute my DMSO stock solution with an aqueous buffer. What should I do? Precipitation upon dilution is common. You can try:
Q3: How should I store compounds and stock solutions in DMSO?
This methodology uses DMSO as an oxygen source for the direct synthesis of 3-halooxindoles, important synthetic intermediates [2].
1. Reaction Setup
2. Execution & Work-up
3. Key Optimization Data The reaction's efficiency is highly dependent on the solvent choice, as shown below [2].
| Solvent | Yield of 2a |
|---|---|
| DCM | 22% |
| DCE | 45% |
| DMSO | 96% |
| DMF | 35% |
| MeCN | 56% |
| 1,4-dioxane | 51% |
The diagram below outlines a systematic approach for optimizing solvent use in reactions like indole synthesis, integrating DMSO-specific considerations.
| Reaction Type / Specific Challenge | Optimal Temperature | Key Findings & Rationale | Citation |
|---|---|---|---|
| General Pd-catalyzed heteroannulation (Larock indole synthesis) | 60°C | A Pd(0)/P(tBu)₃ catalyst system enables efficient coupling at this lower temperature, mitigating deleterious side reactions. | [1] |
| Metal-free C-3/C-2 functionalization | Room Temperature (rt) | The reaction proceeds efficiently under ambient conditions, avoiding side products formed at elevated temperatures (e.g., 60°C showed no significant improvement). | [2] |
| Reductive cyclization of β-nitrostyrenes (using CO surrogate) | 110°C | This temperature is required for the decomposition of the phenyl formate CO surrogate. Note: A competing base-catalyzed polymerization of the substrate can be a significant issue. | [3] |
Here are the detailed methodologies for the key experiments cited in the table.
This protocol is designed for the coupling of o-bromoanilines and alkynes to form tryptophan derivatives.
This method allows for C-3 diazenylation and C-2 arylation of indoles without metals or heating.
Problem: Low Yield/Conversion in Pd-Catalyzed Reaction
Problem: Formation of Side Products (Dehydrohalogenation, Epimerization)
Problem: Competing Base-Catalyzed Polymerization
The following diagram illustrates the decision-making process for selecting and troubleshooting a temperature-controlled indole cyclization method, based on the information gathered.
I hope this technical support guide provides a clear and actionable foundation for your experiments. The field of indole synthesis is advanced, and these protocols represent specific, modern solutions.
FAQ 1: What are the primary factors that cause indole derivative degradation during storage? Indole derivatives can degrade due to several environmental factors. The most common causes are:
FAQ 2: What are the best practices for the long-term storage of indole derivatives? Adhering to the following protocols can significantly enhance the stability of your indole derivatives:
To systematically evaluate the stability of your specific indole compounds under different storage conditions, you can follow this experimental workflow. The diagram below outlines the key steps.
Detailed Protocol:
When developing your HPLC or LC-MS methods for stability testing, monitor the following parameters for any significant changes, which can indicate compound degradation.
| Parameter to Monitor | Indicator of Stability / Instability |
|---|---|
| Purity (HPLC/LC-MS) | A decrease in the main peak area percentage indicates decomposition. |
| Mass Balance | A significant loss in total peak area suggests the formation of undetected degradation products. |
| Appearance of New Peaks | The emergence of new peaks in the chromatogram confirms the formation of degradation products. |
| Observation | Possible Cause | Corrective Action |
|---|---|---|
| Decreased purity over time, even at -20°C | Oxidation from air exposure; hydrolysis from moisture. | Transfer stock to a smaller vial to minimize headspace; flush vial with inert gas before sealing. |
| Formation of insoluble material or discoloration | Compound precipitation; advanced decomposition. | Confirm solvent compatibility; analyze solubility before storage; re-purify compound if necessary. |
| Inconsistent experimental results between different batches | Lot-to-lot degradation due to improper storage of stock material. | Establish and strictly adhere to a standardized storage protocol for all material batches. |
The following table summarizes the profiles of several investigated indole derivatives to facilitate a direct comparison.
| Compound / Derivative | Primary Molecular Target / Pathway | Key Experimental Findings | Test System (In Vitro) | Neurodegenerative Disease Focus |
|---|---|---|---|---|
| Indole-based carboxamides (e.g., IM24DCW-16) [1] | SIRT3 activation → Upregulation of PGC-1α, SOD2, FOXO3, GPx | ↓ Cytotoxicity; ↑ cell viability; ↓ ROS; ↑ mitochondrial membrane potential; ↑ expression of SIRT3, PGC-1α, SOD2 [1] | Cell-based models of Parkinson's disease [1] | Parkinson's Disease (PD) [1] |
| Indole-3-Propionic Acid (IPA) [2] | Ahr/PXR ligand; Free radical scavenger; Anti-inflammatory | ↓ Oxidative stress; ↓ pro-inflammatory cytokines (TNF-α); inhibited Aβ-induced lipid peroxidation & neuronal death [2] | Primary hippocampal neurons; neuroblastoma cells; BV2 microglial cells [2] | Alzheimer's Disease (AD), Parkinson's Disease (PD), Stroke [2] |
| Indole-acrylamide (Compound 1) [3] | Tubulin polymerization inhibitor (binds colchicine site) | IC₅₀ = 5.0 µM (tubulin polymerization); induced G2/M-phase cell cycle arrest & apoptosis [3] | Huh7 hepatocellular carcinoma cells [3] | (Primarily investigated for cancer) |
| 9-aryl-5H-pyrido[4,3-b]indole (Compound 2) [3] | Tubulin polymerization inhibitor (binds colchicine site) | IC₅₀ = 8.7 µM (anti-proliferative in HeLa); inhibited tubulin polymerization; G2/M phase arrest [3] | HeLa cells [3] | (Primarily investigated for cancer) |
| Azepino[4,3-b]indole derivatives [4] | Selective BuChE inhibition | Nanomolar affinity for BuChE; protective effects against NMDA-induced neurotoxicity [4] | Not specified in source [4] | Alzheimer's Disease (AD) [4] |
| Diosgenin-indole hybrids [4] | Multi-target: ChE inhibition & anti-aggregation | Inhibited AChE & BuChE; reduced Aβ aggregation; antioxidant properties [4] | Not specified in source [4] | Alzheimer's Disease (AD) [4] |
For a deeper dive, here are the experimental protocols and mechanistic details for some key candidates.
SIRT3-Activating Indole Carboxamides [1]
Multi-Target Action of Indole-3-Propionic Acid (IPA) [2]
The diagram below illustrates the core mechanism of SIRT3-activating indole carboxamides, synthesizing the experimental data from the studies [1].
When evaluating these findings for your research, consider the following:
The core methodology for analyzing indole derivatives involves Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The table below summarizes a validated method suitable for indole quantification [1].
| Parameter | Specification |
|---|---|
| Instrumentation | LC-MS/MS System (e.g., Shimadzu LC-MS 8060) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in positive mode |
| Analytical Column | Synergi Fusion C18 (4 µm, 250 × 2.0 mm) with a C18 guard column |
| Mobile Phase | (A) 0.1% Formic acid in water; (B) Methanol |
| Gradient Program | 50% B to 85% B over 5 min, to 95% B (7-10 min), re-equilibration [1] |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Run Time | 12 min |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Indole Transition | 118.1 > 91.1 m/z [1] |
| Internal Standard | Indole d7 (Transition: 124.15 > 96.1 m/z) [1] |
Sample Preparation Protocol (for biological matrices like plasma or tissue) [1]:
For calibration standards, charcoal-stripped plasma is recommended as a surrogate matrix to remove endogenous indole interference and create an accurate standard curve [1].
The compound "6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole" is characterized by specific structural features and intermolecular interactions relevant to its solid-state properties [2]:
Other studies highlight synthetic routes to complex indole structures:
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis, based on the protocols cited.
| Feature | SOD1 | TDP-43 | FUS |
|---|---|---|---|
| Primary Role | Antioxidant enzyme; converts superoxide anion [1] | DNA/RNA binding protein; regulates RNA metabolism & splicing [2] [3] | DNA/RNA binding protein; involved in RNA processing & regulation [2] [3] |
| Aggregation Role in ALS | Driver of some familial ALS (fALS) cases; also found in sporadic ALS (sALS) [1] [4] [5] | Pathological hallmark in ~97% of all ALS cases [1] [2] | Driver of a minority of fALS cases; forms cytoplasmic inclusions [1] [6] |
| Key Aggregation Mechanism | Mutation/disruption of disulfide bonds or metal co-factors leads to misfolding & amyloid aggregation [1] [7] | Liquid-liquid phase separation (LLPS) leading to insoluble aggregates; cysteine-dependent cross-linking [7] [3] | Liquid-liquid phase separation (LLPS) leading to insoluble aggregates; cysteine-independent mechanism [7] [3] |
| Inclusion Type | JUNQ-like, microtubule-dependent [6] | Not consistently JUNQ or IPOD; microtubule-independent [6] | Variable (IPOD, JUNQ, or other); microtubule-independent [6] |
While data on indole-based modulators is absent, published research provides details on experimental models and protein interactions that are relevant for your guide.
The following diagram synthesizes the aggregation mechanisms and interactions based on current research, which could serve as a basis for explaining the biological context in your guide.
The indole scaffold demonstrates several key advantages that make it well-suited for addressing the complex challenges of neurodegenerative drug development:
| Feature | Indole Scaffold | Other Common Heterocycles |
|---|---|---|
| Structural Features | Bicyclic aromatic system; benzene fused with pyrrole; versatile substitution pattern [1] | Varies from 3-7 membered rings; monocyclic to fused systems [5] |
| Drug-likeness for CNS | Favorable for blood-brain barrier penetration; natural presence in neuroactive compounds [2] [3] | Highly variable; often requires optimization for CNS penetration [4] |
| Clinical Validation in Neurodegeneration | Multiple FDA-approved drugs (donepezil, rivastigmine, memantine derivatives) [4] | Limited to specific classes (e.g., pimavanserin with benzisoxazole) [4] |
| Target Diversity | Broad (acetylcholinesterase, MAO, NMDA receptors, amyloid pathways) [4] [2] | Typically more target-specific [4] |
| Synthetic Accessibility | Highly synthetically adaptable with numerous well-established routes [6] | Varies significantly by heterocycle class [7] |
The diagram below illustrates the primary molecular targets of indole-based therapeutics in neurodegenerative diseases and their biological impacts:
This standard protocol evaluates the potential of indole derivatives to improve cholinergic transmission, relevant to Alzheimer's disease treatment:
Methodology:
This assay evaluates the potential of indole derivatives to stabilize microtubule networks, relevant to tau pathology in Alzheimer's:
Methodology:
The promising trajectory of indole-based therapeutics suggests several productive avenues for future research:
The indole scaffold demonstrates particular strength in neurodegenerative drug design due to its structural resemblance to naturally occurring neuroactive molecules, favorable physicochemical properties for blood-brain barrier penetration, and versatile target engagement capabilities. While other heterocycles continue to play important roles in specific contexts, the indole scaffold offers a unique combination of features that position it as a privileged structure in this challenging therapeutic area.
The table below summarizes key experimental findings for indole derivatives with demonstrated effects on BBB permeability or central action.
| Indole Derivative / Hybrid | Core Structure & Key Modification | Experimental Model | BBB Permeability / Central Action | Primary Biological Activity |
|---|---|---|---|---|
| Indole-Triazole-Amino Acid (e.g., 10f, 10g, 10h) [1] | Indole core, triazole linker, amino acid conjugate (e.g., glycine, phenylalanine) [1]. | Caco-2 cell monolayers; ADP-induced platelet aggregation [1]. | High apparent permeability (Papp); A→B/B→A ratio >2 (e.g., 10f: 3.28), indicates efficient, directional absorption [1]. | Potent anti-platelet aggregation (comparable to aspirin); antioxidant (free radical scavenging) [1]. |
| Indole-3-Propionic Acid (IPA) [2] | Microbiota-derived tryptophan metabolite [2]. | In vivo rodent studies; in vitro BBB models [2]. | Passive diffusion across BBB; systemic administration increases brain levels [2]. | Neuroprotection: Free radical scavenging, anti-inflammatory (AhR, PXR ligand), raises brain kynurenic acid [2]. |
| Indole-Based SIRT3 Modulator (e.g., IM24DCW-16) [3] | Indole-based carboxamide [3]. | In vitro neuroprotection assays (MTT, LDH, ROS); molecular docking with SIRT3 protein [3]. | Implied central action by modulating brain SIRT3; explicit Papp data not provided in results [3]. | Neuroprotective in Parkinson's models; upregulates SIRT3, PGC-1α, SOD2, FOXO3; reduces oxidative stress [3]. |
| Indole-Sulfonylhydrazone Hybrid (e.g., 3b) [4] | Indolyl-methylidene phenylsulfonylhydrazone [4]. | MTT assay vs. MCF-7 and MDA-MB-231 cell lines; in silico ADME screening [4]. | In silico prediction of drug-like properties; explicit BBB permeability not experimentally tested [4]. | Selective cytotoxicity against ER-α⁺ breast cancer cells (MCF-7 IC50 = 4.0 μM) [4]. |
To evaluate the BBB permeability of novel compounds, researchers employ several well-established experimental models.
In Vitro BBB Model using Caco-2 Cell Monolayers [1]
Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the filter surface area, and C₀ is the initial donor concentration.In Situ Brain Perfusion Technique [5]
The following diagrams illustrate the key biological context of the BBB and a generalized workflow for evaluating indole derivatives.
Figure 1: Key Components of the Blood-Brain Barrier. The BBB is a multicellular structure where brain endothelial cells connected by tight junctions form the primary barrier, supported by astrocytes, pericytes, and a basement membrane [6] [7]. Substance transport occurs via restricted paracellular or regulated transcellular pathways [8].
Figure 2: Experimental Workflow for Evaluating Indole Derivatives. A multi-stage process begins with compound design and progresses through synthesis, initial in vitro testing, and advanced in vivo models to comprehensively assess permeability and efficacy [1] [3] [5].
Strategies to Enhance Permeability: Structural modifications are crucial for overcoming the inherent limitations of indole scaffolds. Conjugating indole with amino acids and using a triazole linker can significantly improve aqueous solubility and metabolic stability, leading to enhanced permeability and bioavailability [1]. Furthermore, nanosystems (e.g., liposomes, nanoparticles) functionalized with targeting ligands (e.g., transferrin) can exploit receptor-mediated transcytosis for brain-specific delivery [6].
Mechanisms of Neuroprotection: Promising indole derivatives often exhibit multi-target mechanisms. Beyond their primary therapeutic action (e.g., anti-aggregation), many function as potent antioxidants by scavenging free radicals like ROS and RNS [1]. Others, like IPA, exert neuroprotection by acting as ligands for aryl hydrocarbon receptors (AhR) and pregnane X receptors (PXR), which downregulate neuroinflammation [2]. Modulating mitochondrial proteins like SIRT3 is another validated pathway for reducing oxidative stress in neurodegeneration [3].
Irritant